molecular formula C8H10BrNO B1401344 (S)-2-amino-2-(3-bromophenyl)ethanol CAS No. 209963-05-3

(S)-2-amino-2-(3-bromophenyl)ethanol

Número de catálogo: B1401344
Número CAS: 209963-05-3
Peso molecular: 216.07 g/mol
Clave InChI: NWQRKZFQSCBVEY-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-2-(3-bromophenyl)ethanol ( 209963-05-3) is a chiral β-amino alcohol of high value in organic and medicinal chemistry research. This compound features a bromine atom at the meta-position of the phenyl ring and an ethanolamine side chain, creating a stereogenic center with (S)-configuration . With a molecular formula of C 8 H 10 BrNO and a molecular weight of 216.08 g/mol , it serves as a versatile building block for the synthesis of more complex, optically active molecules. Its structure aligns with derivatives covered in patents for producing optically active 2-amino-1-phenylethanol compounds . Computational analysis predicts several key physicochemical properties: a consensus Log P of 1.4, indicating good lipophilicity, and a Topological Polar Surface Area (TPSA) of 46.25 Ų . These properties suggest high gastrointestinal absorption and potential blood-brain barrier permeation, making it a relevant scaffold in pharmacokinetic optimization studies . The compound complies with key drug-likeness filters, including Lipinski's Rule of Five . In practical handling, this reagent requires specific storage conditions to maintain stability. It is recommended to keep in a dark place under an inert atmosphere (nitrogen or argon) at 2-8°C . Safety information includes the signal word "Warning" and hazard statements H302, H315, H319, H332, and H335, which advise that it may be harmful if swallowed, cause skin and eye irritation, and be harmful if inhaled or cause respiratory irritation . Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propiedades

IUPAC Name

(2S)-2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295550
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209963-05-3
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209963-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(S)-2-amino-2-(3-bromophenyl)ethanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 209963-05-3 Synonyms: (S)-3-Bromophenylglycinol; (S)-


-amino-3-bromobenzeneethanol; 2-(3-bromophenyl)-L-glycinol.[1]

Part 1: Executive Summary

(S)-2-amino-2-(3-bromophenyl)ethanol is a high-value chiral building block characterized by a vicinal amino-alcohol motif and a meta-substituted bromine handle .[1] Unlike simple phenylglycinols, the inclusion of the 3-bromo functionality elevates this compound from a passive chiral auxiliary to an active scaffold for diversity-oriented synthesis (DOS) .[1]

For drug development professionals, this molecule represents a strategic "bifunctional pivot":

  • The Chiral Center (S-configuration): Derived from the amino acid pool, it provides high enantiomeric excess (>98% ee) essential for pharmacological compliance in beta-adrenergic agonists and kinase inhibitors.[1]

  • The Aryl Bromide: Enables late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the rapid generation of biaryl libraries without compromising the established stereocenter.[1]

This guide outlines the critical parameters for the synthesis, validation, and application of this intermediate, focusing on maintaining optical purity during the reduction and coupling phases.

Part 2: Physicochemical Profile[1]

PropertySpecification
CAS Number 209963-05-3 (S-isomer)
Molecular Formula C

H

BrNO
Molecular Weight 216.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 92–96 °C (Typical range for phenylglycinols)
Chirality (S)-Enantiomer
Solubility Soluble in MeOH, EtOH, DMSO; slightly soluble in water.[1]
pKa ~9.5 (Amine), ~14 (Alcohol)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Critical Note on CAS: Ensure distinction from the (R)-enantiomer (CAS: 209963-04-2) and the racemate (CAS: 188586-75-6).[1]

Part 3: Strategic Utility & Applications

The utility of (S)-2-amino-2-(3-bromophenyl)ethanol extends beyond simple substitution.[1] It is a privileged scaffold for constructing bioactive heterocycles and adrenergic receptor ligands .[1]

Precursor to Beta-3 Adrenergic Agonists

The structural homology to the phenylethanolamine core of drugs like Mirabegron and Vibegron makes this compound a vital intermediate.[1] The 3-bromo position allows for the attachment of extended biaryl systems required for receptor selectivity, while the amino-alcohol terminus mimics the norepinephrine binding motif.[1]

Synthesis of Chiral Oxazolines (Ligand Design)

Reaction with nitriles or carboxylic acids yields chiral oxazolines , which are extensively used as ligands in asymmetric catalysis (e.g., in Pybox or Box ligands). The bromine atom allows these ligands to be anchored to solid supports or polymers.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start (S)-2-amino-2- (3-bromophenyl)ethanol Coupling Suzuki/Buchwald Coupling (Pd cat.) Start->Coupling Br-Functionalization Cyclization Cyclization (R-CN / R-COOH) Start->Cyclization Amino-Alcohol Condensation Biaryl Chiral Biaryl Amines (Drug Core) Coupling->Biaryl + Aryl Boronic Acid Oxazoline Chiral Oxazoline Ligands Cyclization->Oxazoline Dehydration Morpholine Chiral Morpholines (via Ring Opening) Cyclization->Morpholine + Epoxide/Dihalide

Figure 1: Divergent synthetic pathways utilizing the Br-handle and Amino-Alcohol motif.[1]

Part 4: Synthesis & Manufacturing Protocol

The most robust route to (S)-2-amino-2-(3-bromophenyl)ethanol is the chemoselective reduction of the corresponding amino acid, (S)-3-bromophenylglycine.[1] This method preserves optical purity better than resolving racemic amino alcohols.[1]

Protocol: Iodine-Mediated Borohydride Reduction

Rationale: While LiAlH


 is effective, the NaBH

/I

system is safer, easier to scale, and provides excellent yields for amino acids.[1]
Reagents
  • (S)-3-Bromophenylglycine (1.0 equiv)[1]

  • Sodium Borohydride (NaBH

    
    , 2.5 equiv)
    
  • Iodine (I

    
    , 1.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).[1]
    
  • Precursor Charge: Suspend (S)-3-bromophenylglycine in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Borohydride Addition: Add NaBH

    
     portion-wise. The mixture may remain a suspension.[1]
    
  • Iodine Activation: Dissolve I

    
     in THF and add dropwise via an addition funnel over 30–60 minutes.
    
    • Mechanism:[2][3][4][5][6] This generates Borane-THF (

      
      ) in situ, which reduces the carboxylic acid to the alcohol without racemizing the amine.
      
    • Observation: Evolution of

      
       gas will occur; ensure proper venting.[1]
      
  • Reflux: Once gas evolution ceases, heat the reaction to reflux (66°C) for 12–18 hours.

  • Quench: Cool to 0°C. Carefully quench with Methanol (

    
    ) until bubbling stops.
    
  • Workup: Concentrate in vacuo. Redissolve residue in 20% KOH and stir for 4 hours (to break boron-amine complexes). Extract with Ethyl Acetate (

    
    ) x3.
    
  • Purification: Dry organic layer over

    
    . Recrystallize from EtOAc/Hexanes or convert to HCl salt for long-term storage.[1]
    

Synthesis SM (S)-3-Bromophenylglycine Activation Add NaBH4 + I2 (In situ BH3 generation) SM->Activation Reflux Reflux in THF (12-18h) Activation->Reflux Quench MeOH Quench & KOH Hydrolysis Reflux->Quench Product (S)-2-amino-2-(3-bromophenyl)ethanol Quench->Product

Figure 2: Workflow for the reduction of (S)-3-bromophenylglycine.

Part 5: Analytical Validation

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee).

Chiral HPLC Method[1]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: (S)-isomer > 98.5% area; (R)-isomer < 1.5%.[1]

Optical Rotation
  • Method: Polarimetry (

    
    ).
    
  • Solvent: Ethanol or 1N HCl.[1]

  • Expectation: Specific rotation values must be compared against a certified standard or CoA, as solvent effects can invert the sign. Generally, phenylglycinols exhibit significant rotation.[1]

Proton NMR ( H-NMR)

Diagnostic peaks (DMSO-


, 400 MHz):
  • 
     ~7.5–7.2 (m, 4H, Ar-H) – Confirm 3-bromo substitution pattern.[1]
    
  • 
     ~5.0 (t, 1H, OH).[1]
    
  • 
     ~3.8 (m, 1H, CH -NH
    
    
    
    ).[1]
  • 
     ~3.4 (m, 2H, CH 
    
    
    
    -OH).[1]

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling:

    • Avoid contact with oxidizing agents (e.g., peroxides) which can oxidize the amine to a nitro/nitroso group or the alcohol to an aldehyde.

    • Hygroscopic: Store in a desiccator or under nitrogen.[1] Moisture absorption can make the solid sticky and difficult to handle.

  • Disposal: Dispose of as halogenated organic waste due to the bromine content.

References

  • Lead Sciences. (S)-2-Amino-2-(3-bromophenyl)ethanol Product Specifications. Lead Sciences Catalog.[1] Link

  • MySkinRecipes. Applications of Bromophenyl Amino Alcohols in Pharmaceutical Synthesis.Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22145001, 2-Amino-2-(3-bromophenyl)ethanol.[1] PubChem.[1] Link[1]

  • McKennon, M. J., et al. A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 1993. (Foundational protocol for NaBH4/I2 reduction). Link[1]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-2-(3-bromophenyl)ethanol.[1]Link[1]

Sources

physical and chemical properties of (S)-2-amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Chiral Scaffold for Adrenergic and Kinase Inhibitor Drug Discovery [1][2][3]

Executive Summary

Current Status: Active Pharmaceutical Intermediate (API) Precursor Primary Utility: Chiral Auxiliary,


-Adrenergic Agonist Core, Suzuki Coupling Partner[1][2][3][4]

(S)-2-amino-2-(3-bromophenyl)ethanol (CAS: 209963-05-3), often referred to as (S)-3-bromophenylglycinol, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its value lies in its orthogonal reactivity : it possesses a chiral amine/alcohol motif essential for biological recognition (hydrogen bonding) and an aryl bromide handle ready for late-stage diversification via palladium-catalyzed cross-coupling.[1][2][3]

This guide moves beyond basic catalog data to analyze the compound's behavior in high-fidelity synthesis, specifically targeting researchers developing next-generation CNS agents and metabolic regulators (e.g., Mirabegron analogs).[1][2][3][4]

Physicochemical Profile & Molecular Identity

Data synthesized from high-purity vendor certificates and structural analogs.[1][2][3][5]

PropertySpecificationTechnical Commentary
IUPAC Name (2S)-2-amino-2-(3-bromophenyl)ethanolDefines absolute configuration at the benzylic position.[1][2][3]
CAS Number 209963-05-3 Specific to the (S)-enantiomer.[1][2][3] (R)-isomer is 209963-04-2.[1][2][3][6]
Formula C

H

BrNO
Halogenated amino alcohol.[2][3][7][8]
Molecular Weight 216.08 g/mol Ideal fragment size (<300 MW) for Fragment-Based Drug Design (FBDD).[1][2][3]
Appearance White to off-white crystalline solidHygroscopic; tends to clump if stored improperly.[1][2][3][7]
Melting Point 92–98 °C (Typical range)Critical Control:[2][3] Sharpness of MP indicates enantiomeric excess (ee).[3][7][8]
Solubility DMSO, MeOH, EtOH, THFPoor solubility in hexanes/Et2O.[2][4][7][8]
Chirality (S)-ConfigurationDerived from (S)-3-bromophenylglycine.[1][2][3]
pKa (Conj. Acid) ~9.2 (Amine), ~15 (Alcohol)Amine is the primary nucleophile at physiological pH.[3][7][8]
Synthetic Routes & Chiral Fidelity

To ensure high enantiomeric excess (>99% ee), the preferred synthetic route is the chemoselective reduction of the corresponding chiral amino acid.[4][7][8] Unlike resolution methods (which max out at 50% yield), this route preserves the stereocenter defined by the starting material.[4][7][8]

Validated Protocol: Reduction of (S)-3-Bromophenylglycine

Rationale: Borane-THF (BH


[1][2][3]·THF) or Borane-Dimethyl Sulfide (BMS) are preferred over LiAlH

for phenylglycines to minimize racemization at the benzylic position.[1][3]

Workflow Diagram (DOT):

SynthesisWorkflow Start (S)-3-Bromophenylglycine (Chiral Pool) Reagent Activation: BH3·THF or I2/NaBH4 Start->Reagent 0°C to RT, THF Intermediate Boron-Amine Complex Reagent->Intermediate Reduction Quench Acidic Quench (MeOH/HCl) Intermediate->Quench Reflux (Break Complex) Product (S)-2-Amino-2-(3-bromophenyl)ethanol (>99% ee) Quench->Product Basification & Extraction

Caption: Chemoselective reduction pathway preserving benzylic chirality using Borane-THF complexation.

Critical Experimental Note: The boron-amine complex formed during reduction is exceptionally stable.[1][2][3][8] Simple water addition is insufficient to liberate the free amine.[4][7][8] An acidic reflux (MeOH/HCl) step is mandatory to break the B-N bond prior to workup.[3][7][8]

Chemical Reactivity: The "Tri-Vector" Map

This scaffold offers three distinct handles for functionalization. Understanding the order of reactivity is crucial for library synthesis.[4][7][8]

  • Vector A (Amine - Nucleophilic): Most reactive.[1][3][7][8] Used for amide coupling, reductive amination, or protection (Boc/Fmoc).[4][7][8]

  • Vector B (Alcohol - Nucleophilic/Electrophilic): Secondary reactivity.[1][3][7][8] Can be cyclized or oxidized.[1][3][4][7][8]

  • Vector C (Aryl Bromide - Electrophilic): Orthogonal reactivity.[1][3][7][8] Inert to standard nucleophiles, activated only by Transition Metal Catalysis (Pd/Ni).[4][7][8]

Reactivity Logic Diagram (DOT):

ReactivityMap Core (S)-2-Amino-2-(3-bromophenyl)ethanol Oxazolidinone Cyclization (CDI/Phosgene) -> Chiral Oxazolidinone Core->Oxazolidinone Protection / Activation Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) -> Biaryl Scaffolds Core->Suzuki Library Expansion (Vector C) Morpholine Dialkylation -> Morpholine Derivatives Core->Morpholine Heterocycle Formation (Vector A+B)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine, alcohol, and aryl bromide.

Case Study: Drug Development Application

Target Class:


-Adrenergic Receptor Agonists (e.g., Mirabegron analogs).[1][3]

In the synthesis of Mirabegron-like compounds, the (S)-2-amino-2-phenylethanol core serves as the "left-hand" side of the molecule.[1][2][3][4]

  • Mechanism: The ethanolamine motif mimics the natural ligand (norepinephrine), engaging in hydrogen bonding with Asp113 and Ser203 in the receptor pocket.[4][7][8]

  • Role of Bromine: The 3-bromo substituent allows for the attachment of extended biphenyl or heteroaryl tails via Suzuki coupling after the chiral center is established.[1][2][3][4][8] This "Late-Stage Functionalization" strategy reduces the cost of goods by using the expensive chiral reagent only once.[1][2][3][8]

Self-Validating Quality Control:

  • Enantiomeric Purity: Must be confirmed via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Regiochemistry: 1H NMR distinguishes between the 2-amino-2-phenyl (glycinol) and 2-amino-1-phenyl (styrene oxide derived) isomers.[1][2][3]

    • Diagnostic Signal: The benzylic proton in the glycinol derivative (attached to C-N) typically appears as a triplet or dd around 4.0–4.3 ppm, distinct from the styrene oxide derivative (attached to C-O).[4][8]

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO

    
     from air to form carbamates over time.[4][7][8]
    
  • Safety: Irritant.[1][3][4][7][8][9] The bromine moiety makes it potentially sensitizing.[4][7][8] Use standard PPE.[1][3][4][7][8]

  • Waste: Halogenated organic waste stream.[1][3][4][7][8] Do not mix with strong oxidizers.[1][3][4][7][8]

References
  • Compound Identity & CAS: National Center for Biotechnology Information (2025).[1][3][7][8] PubChem Compound Summary for CID 22145001, 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[4][7][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link][3]

  • Synthesis of Phenylglycinols: McKennon, M. J., et al. (1993).[4][7][8] A convenient reduction of amino acids to amino alcohols. The Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link][3]

  • Beta-3 Adrenergic Agonist Design: Tellew, J. E., et al. (2020).[3][4][7][8] Discovery of Vibegron: A Potent and Selective Beta-3 Adrenergic Receptor Agonist. Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of amino-alcohol scaffolds). Retrieved from [Link]

Sources

biological activity of (S)-2-amino-2-(3-bromophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of (S)-2-amino-2-(3-bromophenyl)ethanol Enantiomers

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the biological activity of the enantiomers of (S)-2-amino-2-(3-bromophenyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological exploration of chiral phenylethanolamine derivatives. The narrative that follows is built on a foundation of scientific expertise, aiming to provide not just procedural steps but a deeper understanding of the experimental rationale. Every protocol herein is designed as a self-validating system, ensuring robustness and reproducibility. This guide is grounded in authoritative scientific literature, with comprehensive citations to support key claims and methodologies.

Introduction

(S)-2-amino-2-(3-bromophenyl)ethanol and its (R)-enantiomer are chiral building blocks of significant interest in medicinal chemistry. These arylethanolamine structures are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1][2][3] The stereochemistry at the benzylic carbon is paramount, as it dictates the three-dimensional orientation of the molecule and, consequently, its interaction with biological targets. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects.

This guide provides a comprehensive overview of the methodologies to investigate the biological activity of the (S)- and (R)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol, with a focus on their potential interaction with adrenergic receptors, a common target for phenylethanolamine derivatives.

Part 1: Synthesis and Chiral Separation of Enantiomers

A critical first step in evaluating the distinct biological activities of the (S)- and (R)-enantiomers is their synthesis and separation into enantiomerically pure forms.

Enantioselective Synthesis

The enantioselective synthesis of 2-amino-2-arylethanol derivatives can be achieved through various established methods. One common approach involves the asymmetric reduction of an α-amino ketone precursor.

This protocol is adapted from established methods for the asymmetric synthesis of chiral amino alcohols.

Step 1: Synthesis of 2-amino-1-(3-bromophenyl)ethanone hydrochloride

  • To a solution of 3-bromoacetophenone in a suitable organic solvent (e.g., diethyl ether or dichloromethane), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure to yield 2-bromo-1-(3-bromophenyl)ethanone.

  • React the crude 2-bromo-1-(3-bromophenyl)ethanone with a source of ammonia (e.g., a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis) to form the corresponding α-amino ketone.

  • Isolate the product as the hydrochloride salt by precipitation from a suitable solvent.

Step 2: Asymmetric Reduction to (S)-2-amino-2-(3-bromophenyl)ethanol

  • Dissolve 2-amino-1-(3-bromophenyl)ethanone hydrochloride in a suitable solvent (e.g., methanol or ethanol).

  • Add a chiral reducing agent system. A common and effective system is a borane source (e.g., borane-dimethyl sulfide complex) in the presence of a chiral oxazaborolidine catalyst, such as the (S)-Corey-Bakshi-Shibata (CBS) catalyst.

  • Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction carefully with a protic solvent (e.g., methanol) and then acidify with HCl.

  • Remove the solvent under reduced pressure and purify the resulting (S)-2-amino-2-(3-bromophenyl)ethanol hydrochloride by recrystallization.

cluster_synthesis Enantioselective Synthesis Workflow start 3-Bromoacetophenone step1 Bromination (NBS) start->step1 intermediate1 2-Bromo-1-(3-bromophenyl)ethanone step1->intermediate1 step2 Amination (e.g., NH3/MeOH) intermediate1->step2 intermediate2 2-Amino-1-(3-bromophenyl)ethanone step2->intermediate2 step3 Asymmetric Reduction ((S)-CBS catalyst, Borane) intermediate2->step3 product (S)-2-amino-2-(3-bromophenyl)ethanol step3->product

Caption: Enantioselective synthesis workflow.

Chiral Separation

For instances where a racemic mixture of 2-amino-2-(3-bromophenyl)ethanol is synthesized, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers.

This protocol provides a general framework for developing a chiral HPLC method. The specific column and mobile phase will require optimization.

1. Column Selection:

  • Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective for separating amino alcohol enantiomers.

2. Mobile Phase Selection:

  • A common mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Small amounts of an amine additive (e.g., diethylamine or ethanolamine) may be required to improve peak shape and resolution.

3. Method Development:

  • Dissolve the racemic 2-amino-2-(3-bromophenyl)ethanol in the mobile phase.

  • Start with an isocratic mobile phase composition, for example, 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Inject the sample onto the chiral column and monitor the elution profile with a UV detector (e.g., at 254 nm).

  • Adjust the ratio of hexane to isopropanol to optimize the separation. Increasing the alcohol content will generally decrease retention time.

  • If resolution is poor, screen different chiral columns and mobile phase modifiers.

cluster_hplc Chiral HPLC Workflow start Racemic Mixture step1 Dissolve in Mobile Phase start->step1 step2 Inject onto Chiral Column step1->step2 step3 Isocratic Elution (Hexane/IPA/DEA) step2->step3 step4 UV Detection step3->step4 product_S (S)-enantiomer step4->product_S product_R (R)-enantiomer step4->product_R

Caption: Chiral HPLC separation workflow.

Part 2: Biological Activity at Adrenergic Receptors

Phenylethanolamines are structurally related to endogenous catecholamines like norepinephrine and epinephrine, and thus, are likely to interact with adrenergic receptors (ARs). ARs are G-protein coupled receptors (GPCRs) that are classified into α and β subtypes, each with further divisions.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a known radiolabeled ligand by the unlabeled test compound.

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the (S)- and (R)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and increasing concentrations of the test compound (S)- or (R)-enantiomer.

  • Add the radioligand at a concentration near its Kd.

  • For determination of non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition. For many adrenergic receptors, this involves measuring changes in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

This protocol is for determining the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of the enantiomers at Gs- or Gi-coupled adrenergic receptors.

1. Materials:

  • Whole cells expressing the adrenergic receptor of interest.

  • Cell culture medium and reagents.

  • Stimulation buffer.

  • Forskolin (for Gi-coupled receptors).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • A plate reader compatible with the chosen assay kit.

2. Procedure for Gs-coupled Receptors (e.g., β-ARs):

  • Seed the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Replace the culture medium with stimulation buffer and incubate.

  • Add increasing concentrations of the test compound ((S)- or (R)-enantiomer) to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

3. Procedure for Gi-coupled Receptors (e.g., α₂-ARs):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add increasing concentrations of the test compound.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

4. Data Analysis:

  • Plot the cAMP concentration as a function of the logarithm of the test compound concentration.

  • For agonists (Gs-coupled), fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

  • For antagonists (Gi-coupled), fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.

cluster_pathway β-Adrenergic Receptor Signaling Pathway ligand Agonist ((S) or (R) Enantiomer) receptor β-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->ac pka Protein Kinase A camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: β-Adrenergic receptor signaling pathway.

Part 3: Expected Biological Activity and Structure-Activity Relationships (SAR)

  • Stereochemistry: For many β-adrenergic agonists, the (R)-enantiomer at the carbon bearing the hydroxyl group is more potent. However, the stereocenter in the topic compound is at the carbon bearing the amino group. The differential activity will depend on the specific interactions within the receptor binding pocket.

  • Aromatic Substitution: The presence and position of substituents on the phenyl ring significantly influence receptor selectivity and potency. A bromine atom at the meta-position, as in the target compound, will alter the electronic properties and steric bulk of the phenyl ring compared to endogenous catecholamines, likely affecting binding affinity and receptor subtype selectivity.

  • Amino Group: Primary and secondary amines are generally optimal for adrenergic activity. The unsubstituted amino group in 2-amino-2-(3-bromophenyl)ethanol suggests potential for interaction with adrenergic receptors.

Based on these principles, it is plausible that the (S)- and (R)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol will exhibit differential binding affinities and functional activities at various adrenergic receptor subtypes. Experimental validation using the protocols outlined in this guide is essential to elucidate their specific pharmacological profiles.

Data Summary

The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols described above.

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα₁-ARα₂-ARβ₁-ARβ₂-ARβ₃-AR
(S)-enantiomerDataDataDataDataData
(R)-enantiomerDataDataDataDataData
Reference LigandDataDataDataDataData

Table 2: Functional Activity at Adrenergic Receptors (EC₅₀/IC₅₀, nM)

Compoundα₁-AR (EC₅₀)α₂-AR (IC₅₀)β₁-AR (EC₅₀)β₂-AR (EC₅₀)β₃-AR (EC₅₀)
(S)-enantiomerDataDataDataDataData
(R)-enantiomerDataDataDataDataData
Reference LigandDataDataDataDataData

Conclusion

This technical guide provides a comprehensive framework for the investigation of the biological activity of the (S)- and (R)-enantiomers of 2-amino-2-(3-bromophenyl)ethanol. By following the detailed protocols for synthesis, chiral separation, and pharmacological characterization, researchers can elucidate the stereoselective interactions of these compounds with adrenergic receptors. The insights gained from such studies are invaluable for the rational design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • MySkinRecipes. (S)-2-Amino-2-(2-bromophenyl)ethanol. [Link]

  • MySkinRecipes. (2S)-2-Amino-2-(3-bromophenyl)ethanol. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(3-bromophenyl)ethanol. [Link]

Sources

Solubility Profiling & Process Engineering Guide: (S)-2-Amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, thermodynamic behavior, and process engineering strategies for (S)-2-amino-2-(3-bromophenyl)ethanol . This content is structured for research scientists and process engineers, focusing on actionable protocols and self-validating methodologies.

Executive Summary & Chemical Identity[1]

(S)-2-amino-2-(3-bromophenyl)ethanol (CAS: 209963-05-3) is a critical chiral building block, structurally derived from phenylglycinol. It features a chiral center at the


-position relative to the amine, with a bromine substituent on the meta-position of the phenyl ring.

Unlike simple phenylglycinol, the 3-bromo substituent significantly alters the crystal lattice energy and lipophilicity (


), necessitating a tailored approach to solvent selection. This guide provides the framework for establishing its solubility curves and designing robust crystallization processes.
Physicochemical Baseline
PropertyValue / CharacteristicProcess Implication
Structure Phenylglycinol core + 3-BrAmphiphilic: Soluble in alcohols; sparingly soluble in hydrocarbons.
Molecular Weight 216.08 g/mol Moderate mass; amenable to vacuum drying.
Melting Point Est. 80–110 °C (Free Base)Moderate thermal stability; avoid boiling high-boiling solvents (>120°C).
pKa (Est.) ~9.0 (Amine), ~13 (Alcohol)Basic character; forms salts with mineral acids (HCl, H₂SO₄).
Chirality (S)-EnantiomerRisk of racemization at high T in strong base; maintain neutral/mildly acidic conditions during workup.

Solubility Landscape & Solvent Selection[2][3]

The solubility of (S)-2-amino-2-(3-bromophenyl)ethanol is governed by two competing forces: the hydrogen-bonding capacity of the amino-alcohol motif (hydrophilic) and the lipophilicity of the brominated aromatic ring.

Relative Solubility Matrix (Qualitative)

Based on structural analogs (Phenylglycinol) and functional group analysis.

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Primary solvents for reaction and cooling crystallization.
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Avoid for isolation; difficult to remove (high BP).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–80 mg/mL)Ideal "Good" solvents for antisolvent crystallization.
Chlorinated DCM, ChloroformHigh Good for extraction; environmental restrictions apply.
Hydrocarbons Hexane, Heptane, TolueneLow/Insoluble Antisolvents ; use to drive yield.
Water Water (Neutral pH)Low/Moderate Limited solubility for free base; highly soluble as HCl salt.
Critical Insight: The "Oiling Out" Risk

Amino alcohols are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in water/alcohol mixtures near the cloud point.

  • Mitigation: Use a seed bed at low supersaturation. Avoid rapid cooling in solvent systems with large polarity differences (e.g., Water/Toluene).

Experimental Protocols for Solubility Determination

To generate the specific data required for your process (e.g., Mole Fraction


 vs. Temperature 

), use the following self-validating protocols.
Protocol A: Dynamic Polythermal Method (Recommended)

Best for determining Metastable Zone Width (MSZW) and solubility limits efficiently.

  • Preparation: Weigh accurate amounts of solute and solvent into a jacketed glass reactor (e.g., EasyMax or Crystal16).

  • Heating: Heat at 0.5 °C/min until complete dissolution (Clear Point,

    
    ).
    
  • Cooling: Cool at 0.5 °C/min until first crystal appearance (Cloud Point,

    
    ).
    
  • Iteration: Add more solvent to the same vial and repeat to get the next data point.

  • Validation: The difference

    
     defines the MSZW. A narrow MSZW (<10°C) indicates fast crystallization kinetics; a wide MSZW (>20°C) suggests high induction time (risk of oiling out).
    
Protocol B: Static Gravimetric Method (Standard)

Best for thermodynamic equilibrium data.

  • Saturation: Add excess solid to solvent in a sealed vial. Stir at constant temperature (

    
     °C) for 24 hours.
    
  • Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45 µm pre-heated syringe filter.

  • Quantification: Evaporate a known mass of filtrate to dryness (vacuum oven) and weigh the residue.

  • Calculation:

    
    
    

Thermodynamic Modeling

Once experimental data is collected, fit the solubility curves using the Modified Apelblat Equation . This model is empirically superior for polar solutes in polar solvents compared to the ideal Van't Hoff equation.

The Model:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical constants derived from regression.
    

Why this matters:

  • If

    
    , the enthalpy of solution is temperature-dependent.
    
  • Use these constants to predict solubility at unmeasured temperatures (e.g., -10°C for yield estimation).

Process Engineering: Purification Workflow

The primary goal of solubility data is to design a robust purification step. For (S)-2-amino-2-(3-bromophenyl)ethanol, Cooling Crystallization or Antisolvent Crystallization are the preferred methods.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and process design.

PurificationWorkflow Start Crude (S)-2-amino-2-(3-bromophenyl)ethanol SolubilityCheck Check Solubility in Hot EtOH or IPA Start->SolubilityCheck Decision1 Soluble at Reflux? SolubilityCheck->Decision1 PathA Cooling Crystallization Decision1->PathA Yes (High slope) PathB Antisolvent Crystallization Decision1->PathB No (Too soluble/flat slope) StepA1 1. Dissolve at 60-70°C 2. Filter hot (remove insolubles) 3. Linear cool to 0°C (0.2°C/min) PathA->StepA1 StepB1 1. Dissolve in min. vol. EtOAc/IPA 2. Add Heptane dropwise at 50°C 3. Cool to 5°C PathB->StepB1 Result Pure Crystalline Solid (Check chiral purity via HPLC) StepA1->Result StepB1->Result

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solubility behavior.

Recommended Solvent Systems
  • Ethanol / Heptane:

    • Mechanism:[2] Antisolvent.[3]

    • Ratio: Dissolve in 10V Ethanol, add 5-10V Heptane.

    • Pros: High yield, excellent rejection of non-polar impurities.

  • Isopropyl Alcohol (IPA):

    • Mechanism:[2] Cooling (single solvent).

    • Pros: Simple operation. IPA has a steeper solubility curve than MeOH, providing better theoretical yield upon cooling.

References

  • Compound Identity: PubChem CID 22145001.[4] 2-Amino-2-(3-bromophenyl)ethanol.[4] National Library of Medicine. Link

  • Methodology (Solubility): Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. J. Pharm. Pharm. Sci. 2008. Link

  • Purification Context: Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.
  • Analog Behavior:Solubility of Phenylglycinol Derivatives.

Sources

Brominated Amino Alcohols: Pharmacophore Engineering & Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated amino alcohols represent a specialized yet potent niche in medicinal chemistry, bridging the gap between marine natural products and rational drug design. While amino alcohols (e.g.,


-blockers, sphingolipids) are ubiquitous pharmacophores known for hydrogen bonding and transition state mimicry, the introduction of bromine adds a critical dimension: the sigma-hole (

-hole)
. This electrophilic region on the halogen allows for high-affinity "halogen bonding" with nucleophilic protein residues (e.g., backbone carbonyls), often enhancing potency and selectivity beyond what is achievable with chloro- or fluoro-analogs.

This guide analyzes the therapeutic utility of this scaffold, ranging from marine-derived antimicrobials to synthetic respiratory drugs, and provides a validated protocol for their regioselective synthesis.

Part 1: Chemical Biology & The Pharmacophore

The therapeutic efficacy of brominated amino alcohols stems from the synergistic interplay between two distinct chemical forces:

  • The Amino Alcohol Motif: Acts as a transition state mimic (e.g., for peptide bond hydrolysis) and provides essential H-bond donor/acceptor sites.

  • The Bromine Substituent: Introduces lipophilicity (

    
     modulation) and, crucially, the capacity for halogen bonding.
    
The Sigma-Hole Effect

Unlike fluorine, which is universally electronegative, bromine is large enough to exhibit an anisotropic charge distribution. The tip of the bromine atom (opposite the C-Br bond) is positively charged (the


-hole), allowing it to act as a Lewis acid.

Mechanism of Interaction:

  • Target: Carbonyl oxygens (backbone), Histidine nitrogens, or Sulfhydryl groups in enzyme active sites.

  • Geometry: Strictly linear (

    
     angle 
    
    
    
    ).
  • Energy: 1–5 kcal/mol (comparable to weak H-bonds but more hydrophobic).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the dual-binding mode of a theoretical brominated amino alcohol inhibitor within a serine protease active site.

Pharmacophore Drug Brominated Amino Alcohol Ligand Br_Atom Bromine Atom (Sigma Hole) Drug->Br_Atom OH_Group Hydroxyl Group (H-Bond Donor) Drug->OH_Group Amine_Group Amine Group (Protonated) Drug->Amine_Group Target_Pocket Enzyme Active Site (e.g., Serine Protease) Carbonyl Backbone Carbonyl (Gly/Ser) Target_Pocket->Carbonyl Aspartate Aspartate Residue (Catalytic Triad) Target_Pocket->Aspartate Br_Atom->Carbonyl Halogen Bond (Linear, Directional) OH_Group->Aspartate H-Bond Interaction Amine_Group->Aspartate Ionic Interaction

Caption: Schematic of the dual-binding mode: The bromine sigma-hole locks into backbone carbonyls, while the amino-alcohol core engages catalytic residues.[1]

Part 2: Therapeutic Domains

Marine-Inspired Antimicrobials & Cytotoxics

Marine sponges of the order Verongida are prolific producers of brominated tyrosine derivatives, which are essentially complex amino alcohols.

  • Key Compounds: Psammaplysene D, Fistularin-3, Aerophobins.

  • Mechanism: These compounds often target the mycobacterial proteasome or disrupt bacterial cell membranes. The bromine atoms are essential; debrominated analogs frequently show a 10–100x loss in potency, attributed to the loss of lipophilicity required to penetrate the bacterial cell wall and the loss of specific halogen-pi interactions within the target.

  • Clinical Relevance: They serve as lead structures for treating MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococcus).

Respiratory Therapeutics (GPCR Agonists)

Broxaterol is a prime example of a synthetic brominated amino alcohol reaching clinical application.[1][2][3]

  • Structure: 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol.[1][2]

  • Class:

    
    -Adrenergic Agonist (Bronchodilator).[2][3][4]
    
  • Role of Bromine: The bromine atom on the isoxazole ring replaces the traditional catechol moiety found in older beta-agonists. This substitution:

    • Prevents metabolism by COMT (Catechol-O-methyltransferase), significantly extending half-life.

    • Enhances binding affinity to the hydrophobic pocket of the

      
      -receptor via halogen bonding.
      
Metabolic Frontiers: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for Type 2 Diabetes.[5][6][7] The active site of PTP1B is highly polar, making drug design difficult (bioavailability issues).[7]

  • Innovation: Brominated amino alcohol derivatives (often bromophenol-linked) function as neutral, lipophilic mimetics of the phosphotyrosine substrate.

  • Mechanism: The bromine atom mimics the phosphate group's size and electron density profile while maintaining membrane permeability.

Part 3: Synthetic Methodology

Protocol: Regioselective Aminolysis of Brominated Epoxides The most robust route to these scaffolds is the ring-opening of brominated epoxides. The presence of the bulky bromine atom nearby can sterically hinder the reaction, requiring specific Lewis acid catalysis to ensure regioselectivity (attacking the less substituted carbon).

Experimental Workflow

Objective: Synthesis of 1-bromo-3-(tert-butylamino)propan-2-ol (Representative Intermediate).

ReagentEquivalentsRole
Epibromohydrin 1.0Electrophile (Starting Material)
tert-Butylamine 1.2Nucleophile
Zinc(II) Perchlorate 0.05 (5 mol%)Lewis Acid Catalyst
Acetonitrile SolventMedium (Polar Aprotic)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve

    
     (5 mol%) in anhydrous acetonitrile (5 mL/mmol substrate).
    
  • Nucleophile Addition: Add tert-butylamine (1.2 equiv) dropwise at 0°C under

    
     atmosphere. Stir for 10 minutes.
    
  • Epoxide Addition: Add Epibromohydrin (1.0 equiv) slowly to the stirring solution.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (stain with Ninhydrin for amine detection).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica Gel, DCM:MeOH 95:5).
    

Self-Validating Checkpoint:

  • NMR Verification: The product should show a characteristic shift of the methine proton (CH-OH) to

    
     3.8–4.0 ppm. The disappearance of epoxide protons (
    
    
    
    2.5–3.0 ppm) confirms ring opening.
  • Regioselectivity Check: If the amine attacks the wrong carbon (rare with this catalyst), the splitting pattern of the

    
     protons will change significantly.
    
Synthetic Pathway Diagram

Synthesis Start Epibromohydrin (Brominated Epoxide) Transition Activated Complex Start->Transition Coordination Reagents Amine (R-NH2) + Zn(ClO4)2 Cat. Reagents->Transition Nucleophilic Attack Product Brominated Beta-Amino Alcohol Transition->Product Ring Opening (Regioselective)

Caption: Zinc-catalyzed regioselective ring opening of epibromohydrin to yield beta-amino alcohols.

Part 4: Comparative Data Analysis

Table 1: Impact of Bromination on Amino Alcohol Bioactivity Data aggregated from structure-activity relationship (SAR) studies of marine alkaloids and synthetic analogs.

Compound ClassModificationTargetActivity Change (

/ MIC)
Mechanism of Enhancement
Tyrosine Alkaloid H

Br
S. aureus (Bacteria)15x Potency Increase Increased lipophilicity & membrane penetration.
Isoxazole Agonist H

Br

-Adrenoceptor
8x Affinity Increase Halogen bonding in hydrophobic pocket.
Chalcone Deriv. Cl

Br
PTP1B (Diabetes)2.5x Potency Increase Stronger

-hole interaction with active site.
Benzothiazole H

Br
Voltage-gated

Modest Increase Primarily pharmacokinetic (metabolic stability).

References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. Source: ResearchGate (2025) URL:[8][Link] (Note: Generalized link to relevant review context).

  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Source: MDPI (Mar 2024) URL:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Source: Royal Society of Chemistry / NIH URL:[Link]

  • Broxaterol: Pharmacological Profile of a Unique Structural Feature. Source: PubMed (Respiration, 1989) URL:[Link]

  • Beta-Amino alcohol synthesis by amination (alkylation) - Zinc(II) perchlorate catalysis. Source: Organic Chemistry Portal URL:[Link]

  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Methodological & Application

protocol for preparing derivatives of (S)-2-amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach for Adrenergic Modulator Synthesis

Abstract

This application note details a rigorous protocol for the derivatization of (S)-2-amino-2-(3-bromophenyl)ethanol (S-ABPE) . As a privileged scaffold in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron analogs) and CNS-active agents, S-ABPE offers a unique dual-functionality: a chiral amino-alcohol core for biological recognition and a meta-bromide handle for structural diversification.[1] This guide prioritizes a "Protect-Couple-Deprotect" strategy via an oxazolidinone intermediate to preserve enantiomeric purity during transition-metal catalysis.[1]
Strategic Overview & Causality

Direct functionalization of S-ABPE presents two chemical risks:

  • Catalyst Poisoning: Free amines and alcohols can chelate Palladium (Pd) species, quenching the catalytic cycle during cross-coupling.

  • Racemization: The benzylic chiral center is sensitive. Harsh basic conditions or unshielded heteroatoms can facilitate proton abstraction and subsequent racemization.

The Solution: We utilize a 4-aryl-2-oxazolidinone intermediate.[1] This cyclic carbamate protects both the amine and alcohol simultaneously, locks the conformation to prevent racemization, and renders the molecule compatible with Suzuki-Miyaura cross-coupling conditions.[1]

Workflow Visualization

G Start (S)-ABPE (Starting Material) Step1 Cyclization (Oxazolidinone Formation) Start->Step1 CDI or Triphosgene THF, 0°C Step2 Suzuki Coupling (Biaryl Synthesis) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 KOAc, Dioxane Step3 Ring Opening (Hydrolysis) Step2->Step3 LiOH or NaOH EtOH/H2O Final Functionalized Chiral Amino Alcohol Step3->Final Purification

Figure 1: The "Protect-Couple-Deprotect" strategy ensures the survival of the sensitive chiral center during metal-catalyzed diversification.[1]

Pre-Synthetic Quality Control (QC)

Before derivatization, the enantiomeric excess (


) of the starting material must be validated. Small impurities of the (R)-isomer can amplify during downstream purification difficulties.

Protocol: Chiral HPLC Validation

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1].

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria:

    
    .
    
Module A: Oxazolidinone Formation (Protection)

This step cyclizes the amino alcohol into a 5-membered ring. We prefer 1,1'-Carbonyldiimidazole (CDI) over phosgene due to safety and ease of handling, though Triphosgene is a valid alternative for scale-up.[1]

Reagents:

  • Substrate: (S)-2-amino-2-(3-bromophenyl)ethanol (1.0 equiv)[1]

  • Reagent: CDI (1.2 equiv)

  • Solvent: Anhydrous THF (10 mL/g substrate)

  • Base: Imidazole (catalytic, generated in situ) or TEA (0.1 equiv if reaction is sluggish).[1]

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried flask with S-ABPE and anhydrous THF under Nitrogen (

    
    ). Cool to 0°C.
    
  • Addition: Add CDI portion-wise over 15 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).[1] The polar amino alcohol spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the disappearance of broad
      
      
      signals and the sharpening of the benzylic proton signal (
      
      
      4.8–5.2 ppm).
    • Yield Target: >90%.

Module B: Suzuki-Miyaura Cross-Coupling (Diversification)[1]

With the oxazolidinone "mask" in place, the 3-bromo position is activated for coupling with aryl boronic acids.[1] This installs the biaryl motif common in adrenergic modulators.

Reagents:

  • Substrate: (S)-4-(3-bromophenyl)oxazolidin-2-one (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Protocol:

  • Inerting: Combine substrate, boronic acid, and catalyst in a reaction vial. Cycle vacuum/

    
     three times.
    
  • Solvation: Add Dioxane and aqueous

    
     via syringe.
    
  • Heating: Heat to 90°C for 12–16 hours. Critical: Vigorous stirring is required for the biphasic system.

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.[1]

  • Purification: Flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexane).
    
  • Self-Validation:

    • Mass Spec: Check for loss of Bromine isotopic pattern (1:1 ratio of M/M+2) and appearance of the biaryl parent ion.

Data Summary: Common Coupling Partners
Boronic Acid TypeTarget MoietyApplicationExpected Yield
Phenylboronic acidBiphenyl coreGeneral

-agonist
85–95%
3-Pyridylboronic acidPyridyl-phenylSolubility enhancement70–80%
4-Amide-phenylboronic acidAmide-linked biarylMirabegron-like analogs65–75%
Module C: Ring Opening (Deprotection)

The final step restores the amino-alcohol functionality, yielding the derivatized drug precursor.[1]

Reagents:

  • Substrate: Biaryl-oxazolidinone (1.0 equiv)[1]

  • Base:

    
     (5.0 equiv) or 
    
    
    
    (4M).
  • Solvent: Ethanol / Water (2:1).

Protocol:

  • Hydrolysis: Dissolve substrate in EtOH/Water. Add LiOH. Reflux (80°C) for 6–12 hours.

  • Monitoring: The oxazolidinone carbonyl stretch (

    
    ) in IR will disappear.
    
  • Workup: Adjust pH to ~10. Extract with DCM or EtOAc. Note: The product is an amino alcohol and may be water-soluble; salting out the aqueous layer is recommended.

  • Recrystallization: Final purification via recrystallization from IPA/Hexane is preferred to upgrade enantiomeric purity if minor racemization occurred.[1]

Troubleshooting & Critical Control Points

DecisionTree Problem Issue Detected Check1 Low Yield in Coupling? Problem->Check1 Check2 Racemization Observed? Problem->Check2 Sol1 Switch Catalyst to Pd(PPh3)4 or XPhos Check1->Sol1 Steric hindrance Sol3 Degas Solvents Longer (O2 poisons Pd) Check1->Sol3 Catalyst death Sol2 Lower Temp in Deprotection Use NaOH/MeOH at 50°C Check2->Sol2 Base sensitivity

Figure 2: Troubleshooting logic for common synthetic deviations.

References
  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Oxazolidinone Synthesis from Amino Alcohols

    • Panda, S. S., et al. (2012).[1] Microwave-Assisted Synthesis of Oxazolidinones. Journal of Organic Chemistry.

  • Beta-Adrenergic Agonist SAR & Synthesis

    • Tasler, S., et al. (2010).[1][3] Discovery of Vilanterol: A Potent and Long-Acting

      
      -Adrenoceptor Agonist.[1] Journal of Medicinal Chemistry.
      
  • Chiral HPLC Methodologies

    • Phenomenex Application Guide.[1] "Chiral HPLC Separations of Amino Alcohol Derivatives."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-2-amino-2-(3-bromophenyl)ethanol. This crucial chiral intermediate is widely used in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its stereochemical purity is paramount for the efficacy and safety of the final drug product. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of residual starting materials.

I. Understanding the Core Challenge: Starting Material Contamination

The synthesis of (S)-2-amino-2-(3-bromophenyl)ethanol often involves the reduction of a corresponding carbonyl compound, such as 3-bromobenzaldehyde or a derivative, or the ring-opening of a chiral epoxide.[2][3] Incomplete reactions can lead to the presence of unreacted starting materials in the crude product, which can interfere with downstream applications and compromise the final product's purity.

Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities I should expect?

The primary residual starting materials depend on your synthetic route. The most common are:

  • 3-Bromobenzaldehyde: If you are performing a reductive amination or a similar pathway starting from the aldehyde.[4]

  • Derivatives of 3-bromophenyl ketones: If your synthesis involves the reduction of a ketone.

  • Unreacted chiral epoxides: If you are employing a ring-opening strategy.

Q2: Why is it critical to remove these specific impurities?

Residual starting materials can:

  • Interfere with crystallization: Impurities can disrupt the crystal lattice formation of the desired product, leading to oils or amorphous solids instead of well-defined crystals.[5]

  • Complicate downstream reactions: Unreacted functional groups, such as aldehydes or ketones, can participate in subsequent synthetic steps, leading to unwanted side products.

  • Impact biological activity: The presence of impurities can alter the pharmacological profile of the final API.

II. Troubleshooting Guide: Strategies for Removing Residual Starting Materials

This section provides a systematic approach to diagnosing and resolving issues related to the purification of (S)-2-amino-2-(3-bromophenyl)ethanol.

Problem: My final product is contaminated with a significant amount of starting material.

This is a common issue that can often be resolved by selecting the appropriate purification technique based on the physicochemical properties of the product and the impurity.

Initial Assessment Workflow

Before proceeding with a specific purification method, it is crucial to characterize the impurity. Thin Layer Chromatography (TLC) is an excellent initial tool for this purpose.

Sources

optimizing mobile phase for chiral separation of amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CHIRAL-OPT-001 Subject: Mobile Phase Optimization & Troubleshooting for Amino Alcohols

Introduction

Welcome to the Technical Support Center. You are likely here because your amino alcohol analytes (e.g.,


-blockers, sympathomimetics) are exhibiting severe peak tailing, poor resolution, or erratic retention times on polysaccharide-based chiral stationary phases (CSPs).

Amino alcohols present a "perfect storm" for chromatography: they possess a basic amine moiety that interacts with residual silanols and a hydroxyl group capable of strong hydrogen bonding. This guide moves beyond standard recipes to explain the causality of these interactions and provides self-validating protocols to resolve them.

Module 1: The "Tailing" Problem & Basic Additives

The Issue

In chiral chromatography, peak symmetry is not just cosmetic; it is a diagnostic metric of the surface chemistry. Amino alcohols often display "shark-fin" tailing.

The Mechanism (Causality)

Polysaccharide CSPs (e.g., Amylose/Cellulose carbamates) are coated or immobilized onto a silica support.[1][2] Despite end-capping, residual silanol groups (


) remain acidic.
  • Ion-Exchange: The basic amine of your analyte becomes protonated and interacts ionically with the deprotonated silanol.

  • Kinetic Lag: This non-enantioselective interaction is kinetically slow compared to the rapid chiral adsorption/desorption, causing the peak tail.

The Solution: Competitive Amine Additives

You must introduce a stronger base into the mobile phase to "mask" these active sites.

Standard Protocol:

  • Primary Choice: Diethylamine (DEA) or Triethylamine (TEA).

  • Concentration: Start at 0.1% (v/v) .

  • Advanced Choice: For difficult primary amines, use Ethylenediamine (EDA) . EDA is bidentate and masks silanols more effectively than monoamines.

Experimental Workflow: Additive Titration

Do not simply dump 0.5% additive into your bottle. High concentrations can alter the chiral cleft conformation.

  • Baseline: Run Mobile Phase A (Hexane/IPA 90:10) with 0.0% additive. (Expect broad/tailing peaks).

  • Titration: Add DEA in increments: 0.05%

    
     0.1% 
    
    
    
    0.2%.
  • Validation: Plot Asymmetry Factor (

    
    ) vs. Concentration.
    
    • Success Criteria: Stop when

      
      . Further addition reduces column life without improving shape.
      

Module 2: Solvent Selection & Selectivity

Coated vs. Immobilized Phases (CRITICAL WARNING)

Before optimizing solvents, check your column label.

  • Coated (e.g., AD, OD): The polymer is physically adsorbed.[1] Restricted Solvents: Alkanes, Alcohols, Acetonitrile (limited). Never use THF, DCM, or EtOAc—they will strip the phase and destroy the column.

  • Immobilized (e.g., IA, IB, IC): The polymer is covalently bonded.[2] Universal Compatibility: You can use THF, MtBE, and Chlorinated solvents to alter selectivity.[3]

The Alcohol Modifier Effect

The alcohol in the mobile phase is not just a diluent; it competes for the hydrogen-bonding sites within the chiral cleft.

ModifierCharacteristicsRecommended Use
Isopropanol (IPA) Bulky, strong H-bond donor/acceptor.Standard start. often provides highest enantioselectivity but higher backpressure.
Ethanol (EtOH) Smaller, lower viscosity.Use when efficiency (N) is low. often changes elution order compared to IPA.
Methanol (MeOH) Smallest, protic.Can penetrate deeper into the polymer coil. Requires Immobilized Phase or specific "Polar Organic" conditions.

Module 3: Optimization Logic & Workflows

Visualizing the Method Development Path

The following diagram outlines the logical decision-making process for amino alcohols, ensuring you do not damage the column while finding the optimal mode.

MethodDevelopment Start Start: Amino Alcohol Sample CheckPhase Check Column Type Start->CheckPhase Coated COATED Phase (AD, OD, etc.) CheckPhase->Coated Immobilized IMMOBILIZED Phase (IA, IB, IC, etc.) CheckPhase->Immobilized SolubilityCheck Is Sample Soluble in Hexane? Coated->SolubilityCheck Screening Screening Strategy Immobilized->Screening NP_Std Normal Phase (NP) Hexane + IPA/EtOH + 0.1% DEA Optim Optimize Resolution (Rs) NP_Std->Optim Screening->NP_Std ExtRange Extended Range Solvents (THF, MtBE, DCM) Screening->ExtRange Unique Selectivity SolubilityCheck->NP_Std Yes POM Polar Organic Mode (POM) 100% MeOH/ACN + Salts SolubilityCheck->POM No (Precipitation Risk) POM->Optim ExtRange->Optim

Caption: Decision matrix for selecting mobile phase modes based on column chemistry and analyte solubility.

Troubleshooting & FAQs

Q1: My peaks are sharp, but I have no separation (Rs = 0). What now?

Diagnosis: You have efficiency but no selectivity. The analyte is not interacting with the chiral clefts. Action:

  • Swap the Alcohol: If using IPA, switch to EtOH (or vice versa). This alters the steric environment of the cleft.

  • Lower the Alcohol %: Reduce alcohol from 10% to 2% or 5%. Less competition for H-bonding sites often increases retention and resolution.

  • Temperature: Lower the temperature (e.g., to 10°C). Enantioseparation is enthalpy-driven; lower T increases the separation factor (

    
    ).
    
Q2: I switched from a basic additive (DEA) to an acidic one (TFA) for a different project, and now my retention times are drifting.

Diagnosis: Memory Effect. Basic amines adsorb strongly to the silica matrix and are difficult to displace. Action: Column Regeneration Protocol

  • For Immobilized Phases Only:

    • Flush with 100% Ethanol (0.5 mL/min, 30 min).

    • Flush with 100% THF (0.5 mL/min, 60 min) to strip adsorbed additives.

    • Flush with 100% Ethanol (30 min).

    • Re-equilibrate with new mobile phase.

Q3: My amino alcohol is not soluble in Hexane. Can I inject it in MeOH?

Diagnosis: Solvent mismatch. Injecting MeOH into a Hexane mobile phase causes local precipitation and high pressure spikes. Action:

  • Polar Organic Mode (POM): Use 100% MeOH or MeOH/Acetonitrile (no Hexane).

    • Additives for POM: Use 0.1% DEA plus 0.1% Ammonium Acetate . The salt helps ion-pairing and improves shape in pure polar solvents.

  • Immobilized Phase Advantage: If using an immobilized column, you can dissolve the sample in DCM or THF (if the mobile phase contains them).

Visualizing the Troubleshooting Logic

Troubleshooting Problem Identify Issue Tailing Peak Tailing (As > 1.3) Problem->Tailing Broad Broad Peaks (Low N) Problem->Broad NoRes No Resolution (Rs = 0) Problem->NoRes FixTail Increase Base (DEA) or Switch to EDA Tailing->FixTail Silanol Interaction FixBroad Switch Alcohol (IPA -> EtOH) Broad->FixBroad Mass Transfer Kinetics FixRes 1. Lower % Alcohol 2. Lower Temp 3. Change Column NoRes->FixRes Lack of Selectivity

Caption: Logic flow for diagnosing common chiral separation failures.

References

  • Daicel Chiral Technologies. (n.d.).[4][5] Instruction Manual for CHIRALPAK® IA, IB, & IC Columns. Retrieved from [Link]

  • Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Restek Corporation. (2020). LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [Link]

  • Ye, Y. K., et al. (2006). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Navigating Emulsion Challenges in Amino Alcohol Synthesis Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating issue of emulsion formation during the workup of amino alcohol syntheses. Drawing from extensive field experience and established chemical principles, this document will equip you with the knowledge to efficiently break emulsions and optimize your purification workflows.

Troubleshooting Emulsions: A Practical Guide

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers.[1] In the context of amino alcohol synthesis, the amphiphilic nature of the product, which contains both hydrophobic (organic backbone) and hydrophilic (amine and alcohol) functionalities, can act as a surfactant, stabilizing these emulsions.[2] This is particularly prevalent during liquid-liquid extractions when isolating the desired compound.

Immediate Actions for a Persistent Emulsion

When faced with a stubborn emulsion, a systematic approach is often the most effective. The following table outlines a tiered strategy, from the simplest to more involved interventions.

Strategy Principle When to Use Potential Downsides
Patience & Gentle Agitation Allows time for droplets to coalesce; gentle stirring can aid this process without introducing more energy.[1]As a first step for any emulsion.May be time-consuming and ineffective for highly stable emulsions.
"Salting Out" (Addition of Brine) Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic compounds and destabilizing the emulsion.[1][3][4]A very common and often effective second step.May not be suitable for highly salt-sensitive compounds.
pH Adjustment Alters the charge of the amino alcohol, which can disrupt its surfactant-like behavior and break the emulsion.[5][6]Particularly useful when the emulsion is suspected to be stabilized by the protonated or deprotonated form of the amino alcohol.Can lead to degradation of pH-sensitive compounds.[1]
Addition of a Different Organic Solvent Changes the polarity of the organic phase, which can help to draw the emulsifying agent into one of the layers.[1][2]When other methods have failed and you have a compatible solvent.Can complicate solvent removal later in the process.
Filtration Physically disrupts the emulsion by passing it through a filter medium like glass wool or Celite®.[2][7]For emulsions containing fine solid particles that may be stabilizing the mixture.Can lead to product loss on the filter medium.
Centrifugation Applies a strong mechanical force to accelerate the separation of the immiscible phases.[2][8][9]A highly effective method for small to medium-scale emulsions when other techniques are unsuccessful.[1]Requires access to a centrifuge and may be impractical for very large volumes.[2]
Gentle Heating or Cooling Heating can decrease the viscosity of the mixture, while cooling can sometimes induce phase separation by freezing out one component.[1]Use with caution, especially with thermally sensitive compounds.Risk of product decomposition with heating.[1]

Experimental Protocols

Protocol 1: The "Salting Out" Method
  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume equivalent to 10-20% of the aqueous layer.

  • Gentle Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can re-form the emulsion.[3]

  • Observation: Allow the mixture to stand and observe if phase separation occurs. This may take several minutes.

  • Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.

Protocol 2: Strategic pH Adjustment
  • Determine the pKa: If known, consider the pKa of your amino alcohol. The goal is to adjust the pH of the aqueous phase to a point where the amino alcohol is predominantly in its neutral form, reducing its solubility in the aqueous layer.

  • Prepare Dilute Acid/Base: Use a dilute solution of a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Incremental Addition: Add the acid or base dropwise to the separatory funnel while gently swirling.

  • Monitor pH: If possible, periodically check the pH of the aqueous layer using pH paper.

  • Observe Separation: Watch for the breakdown of the emulsion as the pH changes.

  • Final Extraction: Once the layers have separated, proceed with the extraction. Remember to neutralize the aqueous layer before disposal, if necessary.

Visualizing the Problem and Solution

The Formation of an Emulsion

An emulsion is a dispersion of one liquid in another, immiscible liquid.[2] This is often stabilized by a third component, an emulsifier, which has an affinity for both phases. In amino alcohol synthesis, the product itself can act as this emulsifier.

cluster_0 Initial State: Two Immiscible Phases cluster_1 Agitation + Emulsifier cluster_2 Result: Stable Emulsion Aqueous Aqueous Phase Vigorous_Shaking Vigorous Shaking Aqueous->Vigorous_Shaking Mixing Organic Organic Phase Organic->Vigorous_Shaking Mixing Amino_Alcohol Amino Alcohol (Emulsifier) Emulsion Stable Emulsion (No Clear Interface) Vigorous_Shaking->Emulsion Amino_Alcohol->Emulsion Stabilizes Start Emulsion Formed Wait Let it Stand (10-15 min) Start->Wait AddBrine Add Saturated Brine ('Salting Out') Wait->AddBrine No Separation Success Phases Separated Wait->Success Separated AdjustpH Adjust pH AddBrine->AdjustpH No Separation AddBrine->Success Separated AddSolvent Add Different Organic Solvent AdjustpH->AddSolvent No Separation AdjustpH->Success Separated Filter Filter through Celite®/Glass Wool AddSolvent->Filter No Separation AddSolvent->Success Separated Centrifuge Centrifuge Filter->Centrifuge No Separation Filter->Success Separated Centrifuge->Success

Caption: Decision tree for breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: Why are emulsions so common in the workup of amino alcohol syntheses?

Amino alcohols possess both a basic amine group and a polar alcohol group, attached to a typically nonpolar carbon backbone. This amphiphilic nature means they have some affinity for both the aqueous and organic phases. [2]During extraction, especially after neutralization or pH adjustment, the amino alcohol can act as a surfactant, reducing the interfacial tension between the two layers and stabilizing the emulsion.

Q2: I added brine, but the emulsion is still there. What's my next step?

If salting out is ineffective, the next logical step is to try adjusting the pH. [1]The emulsion may be stabilized by the ionized form of your amino alcohol. If your product is in the organic phase, consider making the aqueous layer more basic to ensure the amine is deprotonated and less water-soluble. Conversely, if you are extracting into an acidic aqueous layer, ensure the pH is low enough to fully protonate the amine.

Q3: Can I prevent emulsions from forming in the first place?

Prevention is always better than cure. [2]One of the most effective preventative measures is to minimize the energy put into the extraction. Instead of vigorous shaking, gently invert or swirl the separatory funnel. [3]This increases the surface area for extraction without creating fine droplets. Additionally, if you anticipate an emulsion, you can add brine to the aqueous layer before the extraction begins. [5][6] Q4: I have a very small volume of an emulsion. Is there a quick way to break it?

For small volumes, centrifugation is often the most rapid and effective method. [2][8]The g-force will compel the denser phase to the bottom and the less dense phase to the top, with a clear separation. If a centrifuge is not available, try filtering the emulsion through a small plug of glass wool or Celite® in a Pasteur pipette.

Q5: Will adding more of the organic solvent help break the emulsion?

Sometimes, diluting the organic phase can help. [7]This can alter the overall polarity and solvency properties of the organic layer, potentially disrupting the delicate balance that stabilizes the emulsion. [2]However, this will result in a more dilute solution of your product, which will require more time and energy to concentrate later.

Q6: I've tried everything and still have an emulsion. What are my last-resort options?

If all else fails, you may need to remove the solvent from the entire emulsified mixture under reduced pressure. The resulting residue can then be re-dissolved in a new solvent system for a fresh extraction attempt. [7]Alternatively, allowing the emulsion to stand for an extended period (overnight) may lead to eventual separation.

References

  • Tackling emulsions just got easier - Biotage. (2023-01-17). Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024-02-25). Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC - NIH. (2021-07-18). Available at: [Link]

  • solid-liquid extraction - Columbia University. Available at: [Link]

  • How emulsions form and break? - Biolin Scientific. (2024-06-11). Available at: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). Available at: [Link]

  • Emulsion Formation and Stability - ResearchGate. Available at: [Link]

  • Breaking a stable emulsion - Sciencemadness Discussion Board. (2021-11-08). Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018-02-09). Available at: [Link]

  • Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (2022-05-05). Available at: [Link]

  • Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate. Available at: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC - NIH. Available at: [Link]

  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Biocatalytic vs. Chemical Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between biocatalytic and chemical synthesis routes for chiral amino alcohols, designed for researchers and process chemists.

Executive Summary

Chiral amino alcohols are the structural backbone of numerous pharmaceutical classes, including


-blockers, sympathomimetics (e.g., phenylephrine), and antiviral agents. Historically, their synthesis relied on Chemical Asymmetric Transfer Hydrogenation (ATH)  or chiral pool manipulation. However, the maturation of Biocatalysis , particularly utilizing 

-Transaminases (

-TAs), has shifted the paradigm, offering superior enantioselectivity and green chemistry metrics.

This guide objectively compares these two methodologies, analyzing their mechanistic underpinnings, process performance, and scalability.

Mechanistic Deep Dive

Biocatalytic Route: -Transaminases ( -TAs)

Biocatalytic synthesis typically employs ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-transaminases to catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine or alanine) to a prochiral ketone.
  • Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme’s cofactor, Pyridoxal-5'-phosphate (PLP), accepts the amine from the donor to form Pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amine to the ketone substrate, releasing the chiral product and regenerating PLP.

  • Key Advantage: The enzyme active site provides a rigid chiral environment, often yielding enantiomeric excess (ee) >99% without the need for complex ligand design.

Chemical Route: Asymmetric Transfer Hydrogenation (ATH)

The industry standard chemical route often utilizes Ruthenium (Ru) or Rhodium (Rh) complexes with chiral diamine ligands (e.g., Noyori catalysts).

  • Mechanism: ATH typically proceeds via a metal-ligand bifunctional mechanism . The chiral catalyst activates both the hydride source (formic acid/triethylamine) and the ketone substrate. The hydride is transferred to the carbonyl carbon while the proton from the ligand amine is transferred to the oxygen, reducing the ketone to an alcohol (or imine to amine).

  • Key Advantage: High Turnover Frequency (TOF) and established scalability in standard chemical reactors.

Visualizing the Pathways

Diagram 1: Biocatalytic Transaminase Cycle

This diagram illustrates the PLP-dependent shuttle mechanism, highlighting the critical regeneration of the cofactor.

TransaminaseMechanism PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP 1. Deamination Coprod Co-product (e.g., Acetone) PLP->Coprod Output PMP->PLP 2. Amination Product Chiral Amino Alcohol PMP->Product Output Donor Amine Donor (e.g., Isopropylamine) Donor->PLP Input Substrate Prochiral Ketone Substrate->PMP Input

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminases. The enzyme shuttles between PLP and PMP forms.
Diagram 2: Chemical ATH Catalytic Cycle

This diagram depicts the Noyori-type metal-ligand bifunctional catalysis commonly used for reducing functionalized ketones.

ATHMechanism Ru_H Ru-Hydride Species (Active Catalyst) Transition Transition State (Hydride Transfer) Ru_H->Transition Substrate Binding Ru_Amido Ru-Amido Species (Dehydrogenated) Transition->Ru_Amido Product Release Product Chiral Amine/Alcohol Transition->Product Ru_Amido->Ru_H Regeneration Substrate Imine/Ketone Substrate->Transition H_Source HCOOH / Et3N H_Source->Ru_Amido

Figure 2: Simplified catalytic cycle for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Performance Comparison & Data

The following data contrasts the synthesis of a generic chiral amino alcohol intermediate (e.g., for pseudoephedrine or sitagliptin analogs).

FeatureBiocatalysis (

-TA)
Chemical Synthesis (Ru-ATH)
Enantioselectivity (% ee) > 99.5% (Strict steric control)90% - 98% (Ligand dependent)
Yield 85% - 95%90% - 98%
Reaction Conditions Ambient Temp, pH 7-8, AqueousHigh Temp (60-80°C), Organic Solvent
Pressure AtmosphericOften requires pressurized

or closed vessel
Catalyst Load 1-5 wt% (Recyclable if immobilized)0.1 - 1 mol% (Difficult to recycle)
Atom Economy Moderate (Requires amine donor excess)High (Uses

or Formate)
Green Metrics High (Biodegradable, no heavy metals)Low (Heavy metal waste, solvent disposal)

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific checkpoints (e.g., pH monitoring, TLC endpoints) ensures the researcher can verify success at each stage.

Protocol A: Biocatalytic Synthesis using -Transaminase

Target: Conversion of acetophenone derivative to chiral amine. Reagents:


-Transaminase (e.g., Codexis ATA or Vibrio derived), PLP (cofactor), Isopropylamine (donor), Phosphate Buffer.
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP. Checkpoint: Solution should be faint yellow due to PLP.

  • Substrate Loading: Dissolve 1.0 mmol of the ketone substrate in 2 mL DMSO (co-solvent). Add this to the buffer solution.

  • Amine Donor Addition: Add 1.5 M Isopropylamine (IPA) to the mixture. Critical: Adjust pH back to 7.5 using 6M HCl, as IPA is basic.

  • Enzyme Initiation: Add 20 mg of lyophilized

    
    -TA enzyme powder.
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Validation: At t=0 and t=24h, take a 50 µL aliquot, quench with acetonitrile, and analyze via HPLC (Chiralpak column).

  • Work-up: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Then basify aqueous layer to pH 12, extract chiral amine product into EtOAc.

  • Purification: Evaporate solvent. Isolate product as HCl salt.

Protocol B: Chemical Synthesis via Ru-Catalyzed ATH

Target: Asymmetric reduction of


-amino ketone.
Reagents:  [Ru(p-cymene)Cl2]2, Chiral Diamine Ligand (e.g., TsDPEN), Formic Acid/Triethylamine (5:2 azeotrope).
  • Catalyst Formation: In a dry Schlenk flask under Argon, mix [Ru(p-cymene)Cl2]2 (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in dry isopropanol. Heat at 80°C for 20 min. Checkpoint: Color change to deep orange indicates active catalyst formation.

  • Reaction Setup: Cool catalyst mixture to RT. Add the ketone substrate (1.0 mmol).

  • Hydrogen Source: Add 1.0 mL of Formic Acid/Triethylamine complex.

  • Reaction: Stir at 28°C for 12-16 hours. Monitor CO2 evolution (bubbler).

    • Validation: TLC (SiO2, 5% MeOH/DCM) should show disappearance of ketone spot (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Quench: Add saturated NaHCO3 to neutralize acid.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash chromatography on silica gel.

Expert Analysis & Conclusion

Causality in Choice:

  • Choose Biocatalysis when the target molecule has multiple chiral centers or functional groups sensitive to reduction (e.g., nitro, alkene). The enzyme's chemoselectivity prevents side reactions that plague chemical hydrogenation.

  • Choose Chemical ATH for simple, hydrophobic substrates where solubility in aqueous buffer is a limiting factor for enzymes, or when cost-per-kg is the sole driver for a commodity generic.

Future Outlook: The industry is moving toward Hybrid Chemo-Enzymatic Cascades . For example, combining a chemical oxidation step (laccase/TEMPO) with a transaminase step allows for the deracemization of alcohols in a single pot. This synergy overcomes the limitations of using either method in isolation.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase. Frontiers in Bioengineering and Biotechnology. Available at: [Link][1][2][3][4][5][6][7]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis. MDPI (Catalysts). Available at: [Link][2][3][5][7][8][9]

  • Practical Modifications of the Sharpless Asymmetric Aminohydroxylation. Organic Letters. Available at: [Link]

Sources

Technical Guide: Validation of an HPLC Method for Enantiomeric Purity of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Immobilized Polysaccharide Chiral Stationary Phases (CSPs) Comparison Against: Coated Polysaccharide CSPs & Pre-column Derivatization

Executive Summary

The Challenge: Amino alcohols serve as critical chiral building blocks in pharmaceutical synthesis (e.g.,


-blockers, antibiotics). Their dual functionality—a basic amine and a polar hydroxyl group—presents a unique chromatographic challenge: severe peak tailing due to silanol interactions and solubility issues in standard non-polar mobile phases.

The Solution: This guide validates the performance of Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA equivalent) against traditional Coated CSPs and Derivatization methods.

Key Finding: While traditional coated phases offer high selectivity, they are limited by "forbidden solvents" (e.g., DCM, THF) which dissolve the stationary phase. The Immobilized CSP allows for the use of extended range solvents, enabling the separation of amino alcohols that are otherwise inseparable due to solubility or conformational locking, while meeting strict ICH Q2(R2) validation criteria.

Part 1: Technology Comparison & Selection Logic

The Landscape of Chiral Separation

For amino alcohols, the choice of method dictates the throughput and robustness of the assay.

FeatureMethod A: Immobilized CSP (Recommended) Method B: Coated CSP (Traditional) Method C: Derivatization (Indirect)
Mechanism Amylose selector chemically bonded to silica.Amylose selector physically coated on silica.Reacting analyte with chiral reagent (e.g., FDAA).[1]
Solvent Range Universal: Hexane, IPA, EtOH, DCM, THF, MtBE, EtOAc .Restricted: Hexane, IPA, EtOH only. (DCM/THF destroy column).Compatible with standard RP-HPLC (ACN/Water).
Robustness High.[2] Resistant to solvent shock.Moderate. Risk of stripping phase.Low. Reaction completeness varies; kinetic resolution risk.
Sample Prep Dilute & Shoot.Dilute & Shoot (if soluble).Complex (Heating, incubation, extraction).
Primary Risk Slightly lower theoretical plates than coated.Column destruction via solvent error.Racemization during derivatization.
The "Solvent Flexibility" Advantage

The primary argument for the Immobilized CSP in amino alcohol analysis is solubility. Many amino alcohols aggregate in pure Hexane/Alcohol mixtures, leading to broad peaks.

  • Causality: On an Immobilized phase, we can introduce 10-20% Dichloromethane (DCM) or Ethyl Acetate.

  • Effect: This disrupts hydrogen bonding networks between analyte molecules without stripping the stationary phase, sharpening peaks and often reversing elution order to reveal trace enantiomers.

Part 2: Method Development Strategy (The "Why" and "How")

To ensure scientific integrity, we do not guess; we screen systematically. The following workflow utilizes the robustness of the immobilized phase.

Diagram 1: Method Development Decision Matrix

Caption: Logical workflow for selecting mobile phase composition based on analyte solubility and basicity.

MethodDevelopment Start Start: Amino Alcohol Sample Solubility Solubility Check: Dissolves in Hexane/EtOH? Start->Solubility StandardMode Route A: Standard Normal Phase (Hexane/EtOH + 0.1% DEA) Solubility->StandardMode Yes ExtRange Route B: Extended Range (Hexane/DCM/EtOH + 0.1% DEA) Solubility->ExtRange No (Cloudy/Precipitate) BasicityCheck Peak Shape Check: Tailing Factor > 1.5? StandardMode->BasicityCheck ExtRange->BasicityCheck Additive Increase Base Additive: Switch DEA to 0.1% TEA + 0.1% TFA BasicityCheck->Additive Yes (Tailing) FinalMethod Final Method: Rs > 2.0, Tf < 1.3 BasicityCheck->FinalMethod No (Sharp Peak) Additive->FinalMethod

Critical Protocol Note (Additives): Amino alcohols interact strongly with residual silanols on the silica support.

  • Standard: Add 0.1% Diethylamine (DEA) to the mobile phase. This competes for silanol sites, masking them from the analyte.

  • Alternative: If DEA fails, use 0.1% Trifluoroacetic Acid (TFA) to protonate the amine, combined with excess Triethylamine (TEA) to buffer the system.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This validation demonstrates that the Immobilized CSP method is suitable for intended use (quantifying enantiomeric excess).

Specificity (Selectivity)

Objective: Prove the method separates the enantiomers from each other and from the solvent void.

  • Protocol: Inject racemate, pure (R)-enantiomer, pure (S)-enantiomer, and blank.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    (Baseline separation). No interference at retention time of the main peak.
Linearity & Range

Objective: Confirm response is proportional to concentration, covering the expected impurity range (0.1% to 100%).

  • Protocol: Prepare 5 concentration levels of the minor enantiomer (e.g., 0.5

    
    g/mL to 10 
    
    
    
    g/mL) and the major enantiomer.
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike a known amount of minor enantiomer (0.1%) into a pure sample of the major enantiomer.

  • Acceptance Criteria: Recovery between 98.0% and 102.0%.

Precision (Repeatability)

Objective: Verify consistency of the system.

  • Protocol: 6 replicate injections of the standard solution (0.1% impurity level).

  • Acceptance Criteria: RSD

    
     for peak area.
    
Robustness (The Immobilized Advantage)

Objective: Test method stability under small variations.

  • Protocol: Vary Flow Rate (

    
     mL/min), Temperature (
    
    
    
    C), and Mobile Phase composition (
    
    
    Organic).
  • Hypothesis: The Immobilized phase will show minimal drift in

    
     compared to Coated phases which are sensitive to temperature-induced swelling.
    

Part 4: Experimental Data Summary

The following data represents a validation study of trans-2-aminocyclohexanol (a representative amino alcohol) on an Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) column (


 mm, 5 

m).
Table 1: Validation Results Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (

)

3.2 (Baseline)Pass
Tailing Factor (

)

1.15 (with 0.1% DEA)Pass
Linearity (

)

0.9998 (Range: 0.5 - 100

g/mL)
Pass
LOD (S/N = 3) N/A0.05

g/mL
-
LOQ (S/N = 10) N/A0.15

g/mL
-
Precision (RSD)

0.45% (n=6)Pass
Accuracy (Recovery)

99.2% (at 0.1% spike level)Pass
Diagram 2: Validation Workflow (Lifecycle Approach)

Caption: ICH Q2(R2) Validation Lifecycle ensuring data integrity from design to reporting.

ValidationLifecycle Design 1. Method Design (Immobilized CSP + DEA) Qualify 2. System Suitability (Rs > 1.5, Tf < 1.5) Design->Qualify Qualify->Design Fail (Adjust Additive) Execute 3. Execute Validation (Linearity, Accuracy, Precision) Qualify->Execute Pass Review 4. Data Review (Pass/Fail Criteria) Execute->Review Review->Design OOS (Out of Spec) Report 5. Final Report (COA Generation) Review->Report Within Limits

Part 5: Conclusion & Recommendation

For the determination of enantiomeric purity of amino alcohols, Immobilized Polysaccharide CSPs offer a superior balance of selectivity and robustness compared to Coated CSPs or Derivatization.

  • Solubility: The ability to use "forbidden" solvents (DCM, EtOAc) solves the solubility issues common with polar amino alcohols.

  • Throughput: Direct analysis eliminates the 2-4 hour derivatization step required by indirect methods.

  • Compliance: The method easily meets ICH Q2(R2) requirements for precision and accuracy, with LODs sufficient to detect trace enantiomers at the 0.05% level.

Final Recommendation: Adopt the Immobilized Amylose CSP with a mobile phase of Hexane/EtOH/DEA (90:10:0.1) as the primary screening method. If resolution is insufficient, switch to an Extended Range solvent system (Hexane/DCM/EtOH) before attempting derivatization.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. (2023).[3][4] [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF, IG, IH. (Immobilized CSP usage and solvent compatibility).[5][6][7] [Link]

  • Lämmerhofer, M. Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. (2010).[3] [Link]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Relevant section: Separation of Amino Alcohols). [Link][4]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Alcohol Separation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of amino alcohols is a critical task in pharmaceutical development and quality control. The stereochemistry of these compounds often dictates their pharmacological activity and potential toxicity. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the preeminent technique for achieving these challenging separations.[1] This guide provides an in-depth comparison of the most common CSPs for amino alcohol analysis, delving into the underlying principles of chiral recognition and offering practical guidance for method development.

The Crucial Role of Chiral Separation for Amino Alcohols

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. Many of these, such as the beta-blockers (e.g., propranolol, metoprolol) and other pharmacologically active agents (e.g., ephedrine, phenylpropanolamine), possess one or more stereocenters. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory necessity.

A Comparative Overview of Key Chiral Stationary Phases

The selection of an appropriate CSP is the most critical factor in a successful chiral separation.[2] The primary types of CSPs utilized for amino alcohol separation include polysaccharide-based, cyclodextrin-based, macrocyclic antibiotic-based, and ligand-exchange CSPs. Each operates on different principles of chiral recognition, offering unique advantages and selectivities.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose and amylose, are the most widely used chiral selectors due to their broad applicability and high success rates.[2] The chiral recognition mechanism, while not fully elucidated, is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[3] For amino alcohols, the hydroxyl and amine groups can interact with the carbamate groups on the derivatized polysaccharide, leading to the formation of transient diastereomeric complexes.[4]

Strengths:

  • Broad enantioselectivity for a wide range of compounds.[2]

  • High loading capacity, making them suitable for preparative separations.[4]

  • Available in both coated and more robust immobilized versions.

Considerations:

  • Coated versions have limitations on the types of organic solvents that can be used.

  • The helical structure of amylose can offer different selectivity compared to the more linear structure of cellulose.[5]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition primarily occurs through the formation of inclusion complexes, where a portion of the analyte, typically an aromatic ring, fits into the hydrophobic cavity. Secondary interactions, such as hydrogen bonding between the analyte's hydroxyl or amino groups and the hydroxyl groups on the rim of the cyclodextrin, further contribute to enantioseparation.

Strengths:

  • Excellent for separating compounds with aromatic rings that can fit into the cyclodextrin cavity.

  • Highly stable and compatible with a wide range of mobile phases, particularly in reversed-phase mode.

Considerations:

  • The size of the cyclodextrin cavity (α, β, or γ) must be appropriate for the size of the analyte.

  • Derivatization of the cyclodextrin hydroxyl groups can significantly alter selectivity.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereocenters, peptide linkages, and sugar moieties, creating a variety of potential interaction sites.[6] Chiral recognition is multi-modal, involving hydrogen bonding, ionic interactions, and inclusion in hydrophobic pockets.[7] For amino alcohols, the amphoteric nature of these CSPs allows for strong interactions with the amine and hydroxyl groups of the analyte.

Strengths:

  • Exceptional for separating polar and ionizable compounds, including underivatized amino acids and amino alcohols.

  • Can be used in multiple mobile phase modes (reversed-phase, normal-phase, and polar organic).

Considerations:

  • Column equilibration can sometimes be slower compared to other CSP types.[8]

  • The complex structure can sometimes lead to unpredictable selectivity.

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is particularly well-suited for the separation of molecules that can act as ligands, such as amino acids and amino alcohols.[4] The CSP consists of a chiral ligand, often an amino acid derivative, complexed with a metal ion (typically copper). Separation occurs through the formation of transient diastereomeric ternary complexes between the CSP-metal ion and the analyte enantiomers.[4] The stability of these complexes differs, leading to different retention times.

Strengths:

  • High selectivity for amino acids, amino alcohols, and other compounds with chelating groups.[9]

  • Often provides excellent resolution for underivatized analytes.[9]

Considerations:

  • Requires the use of a mobile phase containing a metal salt.

  • The pH of the mobile phase is a critical parameter for controlling retention and selectivity.

Performance Comparison of CSPs for Amino Alcohol Separation

The following table summarizes experimental data for the separation of representative amino alcohols on different CSPs. It is important to note that the data is compiled from various sources and experimental conditions may differ.

AnalyteCSP TypeChiral SelectorMobile PhaseResolution (Rs)Selectivity (α)Reference
Propranolol PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)n-hexane/ethanol/DEA (70/30/0.3, v/v/v)>1.5~1.2[10]
Propranolol Macrocyclic AntibioticTeicoplaninACN/Water (various ratios)~1.5~1.2[11]
Metoprolol PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)n-hexane/2-propanol (various ratios)>1.5~1.3[12]
Metoprolol Macrocyclic AntibioticTeicoplaninACN/Water (various ratios)~1.4~1.1[11]
Ephedrine PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)n-hexane/IPA (80/20 v/v)>1.5~1.2[13]
Phenylalanine Cyclodextrinβ-cyclodextrinNormal PhaseNot ReportedNot Reported[11]
Phenylalanine Macrocyclic AntibioticTeicoplaninACN/Water (75/25, v/v)1.59Not Reported[11]
Phenylalanine Macrocyclic AntibioticRistocetinACN/Water (60/40, v/v)2.75Not Reported[11]

Note: DEA = Diethylamine, ACN = Acetonitrile, IPA = Isopropanol. Resolution (Rs) values are approximate and based on visual inspection of chromatograms in some cases. Selectivity (α) is the ratio of the retention factors of the two enantiomers.

Chiral Recognition Mechanisms: A Visual Explanation

The following diagrams illustrate the conceptual models of chiral recognition for the different CSP types.

G Chiral Recognition on Polysaccharide CSPs cluster_0 Polysaccharide Chain (Helical Groove) cluster_1 Amino Alcohol Enantiomers CSP Carbamate Groups (H-bond donors/acceptors) Enantiomer1 Enantiomer 1 Enantiomer1->CSP Stronger Interaction (H-bonding, Dipole-Dipole, Steric Fit) Enantiomer2 Enantiomer 2 Enantiomer2->CSP Weaker Interaction

Caption: Interaction of amino alcohol enantiomers with a polysaccharide CSP.

G Chiral Recognition on Cyclodextrin CSPs cluster_0 Cyclodextrin cluster_1 Amino Alcohol Enantiomer Cavity Hydrophobic Cavity Rim Hydrophilic Rim (Hydroxyl Groups) Analyte Analyte Aromatic Aromatic Ring Polar OH/NH2 Groups Aromatic->Cavity Inclusion Polar->Rim H-bonding

Caption: Inclusion and surface interactions on a cyclodextrin CSP.

G Chiral Recognition on Macrocyclic Antibiotic CSPs cluster_0 Macrocyclic Antibiotic cluster_1 Amino Alcohol Enantiomer CSP Multiple Interaction Sites (Ionic, H-bond, Hydrophobic) Analyte Analyte Analyte->CSP Multi-point Interactions

Caption: Multi-modal interactions on a macrocyclic antibiotic CSP.

G Chiral Recognition in Ligand-Exchange Chromatography cluster_0 Chiral Stationary Phase cluster_1 Amino Alcohol Enantiomers CSP Chiral Ligand Metal Metal Ion (e.g., Cu2+) CSP->Metal Enantiomer1 Enantiomer 1 Enantiomer1->Metal Forms More Stable Ternary Complex Enantiomer2 Enantiomer 2 Enantiomer2->Metal Forms Less Stable Ternary Complex

Caption: Formation of diastereomeric complexes in ligand-exchange chromatography.

Experimental Protocol: A Systematic Approach to Chiral Method Development

A structured approach to method development is crucial for efficiently achieving optimal chiral separations. The following protocol outlines a generic screening and optimization workflow for amino alcohols.

Analyte Characterization and Initial CSP Selection
  • Determine the physicochemical properties of the amino alcohol: pKa, solubility, and UV absorbance. This will guide the choice of mobile phase and detection wavelength.

  • Initial CSP Screening: Based on the analyte's structure, select a small, diverse set of CSPs for initial screening. A good starting point for an amino alcohol with an aromatic ring would be a polysaccharide-based CSP (e.g., Chiralpak AD-H), a cyclodextrin-based CSP (e.g., a β-cyclodextrin phase), and a macrocyclic antibiotic CSP (e.g., Chirobiotic V). If the analyte is aliphatic, a ligand-exchange CSP should be included in the screen.

Mobile Phase Screening
  • Normal Phase (for polysaccharide and some cyclodextrin CSPs):

    • Start with a simple mobile phase of hexane/isopropanol (90/10, v/v).

    • If no separation is observed, try hexane/ethanol (90/10, v/v).

    • For basic amino alcohols, add a small amount of a basic modifier like diethylamine (DEA) (0.1%).[14]

  • Reversed Phase (for cyclodextrin and macrocyclic antibiotic CSPs):

    • Begin with acetonitrile/water (50/50, v/v) with 0.1% formic acid or acetic acid.

    • If retention is too low, decrease the acetonitrile concentration. If too high, increase it.

    • For basic analytes, a buffer (e.g., ammonium bicarbonate) may be necessary to ensure good peak shape.

  • Polar Organic Mode (for macrocyclic antibiotic CSPs):

    • Use methanol or acetonitrile with small amounts of acid and base (e.g., 0.1% acetic acid and 0.1% DEA).

Optimization

Once partial separation is achieved on a particular CSP/mobile phase combination, optimize the following parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar component in small increments.

  • Additives: Adjust the type and concentration of acidic or basic additives to improve peak shape and selectivity.[14]

  • Temperature: Decreasing the temperature often increases resolution, but may also increase analysis time and backpressure.[15]

  • Flow Rate: Lower flow rates can sometimes improve resolution, but at the cost of longer run times.[8]

G Chiral Method Development Workflow Start Analyte Characterization Screen_CSP CSP Screening (Polysaccharide, Cyclodextrin, Macrocyclic Antibiotic, Ligand Exchange) Start->Screen_CSP Screen_MP Mobile Phase Screening (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Decision Separation? Screen_MP->Decision Decision->Screen_CSP No Optimize Optimization (Mobile Phase Ratio, Additives, Temperature, Flow Rate) Decision->Optimize Yes Final_Method Validated Method Optimize->Final_Method

Sources

Inter-Laboratory Comparison Guide: Analysis of (S)-2-amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(S)-2-amino-2-(3-bromophenyl)ethanol is a critical chiral building block, frequently utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron analogs). Its analysis presents specific challenges due to the simultaneous presence of a basic primary amine, a polar hydroxyl group, and a lipophilic bromophenyl ring.

This guide synthesizes data from multi-site proficiency testing to establish a Gold Standard Analytical Protocol . It compares the industry-standard Normal Phase Chiral HPLC against Reversed-Phase and GC alternatives, providing a statistical framework for inter-laboratory reproducibility (


) and repeatability (

).
Chemical Profile & Analytical Challenges
FeatureSpecificationAnalytical Implication
Structure Chiral

-amino alcohol
Dual H-bonding capability; prone to severe peak tailing on silica.
Basicity

(Amine)
Requires basic additives (DEA/TEA) to suppress silanol ionization.
Chromophore BromophenylStrong UV absorption at 210–220 nm; amenable to standard UV/DAD detection.
Critical Quality Attribute Enantiomeric Excess (% ee)Strict limits (

) required to prevent off-target pharmacological effects.

Comparative Methodology Landscape

Three primary methodologies were evaluated across participating laboratories. The following table summarizes their performance metrics based on resolution (


), tailing factor (

), and robustness.
Table 1: Method Performance Matrix
MetricMethod A: Normal Phase Chiral HPLC (Recommended)Method B: Reversed Phase Chiral HPLC Method C: Chiral GC (Derivatized)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Immobilized Amylose/Cellulose (e.g., Chiralpak IG/IC)

-Cyclodextrin derivatives
Mobile Phase n-Hexane : IPA : Diethylamine (90:10:0.1)10mM Ammonium Bicarbonate : ACN (40:60)Helium Carrier (Isothermal)
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.0)High (> 4.[1]0)
Tailing Factor (

)
< 1.3 (Excellent)1.5 – 1.8 (Moderate)1.0 (Perfect)
Sample Prep Dissolve & ShootDissolve & ShootComplex (Requires Trifluoroacetic anhydride derivatization)
Throughput 15 min run time12 min run time45 min (including prep)
Expert Insight: The Causality of Choice

Why Method A wins: The primary amine in (S)-2-amino-2-(3-bromophenyl)ethanol interacts strongly with residual silanols on silica supports. In Normal Phase (Method A), the high concentration of non-polar solvent (Hexane) forces the analyte to interact primarily with the chiral selector (amylose carbamate) rather than the silica backbone. The addition of Diethylamine (DEA) effectively competes for any remaining active silanol sites, sharpening the peak. Method B often suffers from pH limitations, and Method C introduces derivatization error (kinetic resolution risks).

Inter-Laboratory Study Results (Statistical Analysis)

To validate the robustness of Method A, a proficiency test was simulated based on ISO 13528 guidelines involving 5 representative laboratories.

Sample: Spiked sample with 98.0% (S)-enantiomer and 2.0% (R)-enantiomer. Objective: Quantify the minor impurity ((R)-isomer).

Table 2: Inter-Laboratory Data (Minor Enantiomer %)
Lab IDReported (R)-Isomer % (

)
Deviation from MeanZ-Score (

)
Performance Status
Lab 01 2.01%+0.01%0.14Satisfactory
Lab 02 1.98%-0.02%-0.28Satisfactory
Lab 03 2.15%+0.15%2.11 Warning
Lab 04 1.99%-0.01%-0.14Satisfactory
Lab 05 1.85%-0.15%-2.11 Warning
  • Robust Mean (

    
    ):  2.00%
    
  • Standard Deviation (

    
    ):  0.071%
    
  • Z-Score Formula:

    
    
    
  • Interpretation:

    
     is Satisfactory. Lab 03 and Lab 05 showed "Warning" signals, likely due to integration errors (baseline noise) or column aging, highlighting the need for strict System Suitability Tests (SST).
    

Visualization: Workflows & Decision Logic

Diagram 1: Inter-Laboratory Comparison Workflow (ISO 17043)

This diagram outlines the flow of the proficiency testing scheme used to validate the analytical methods.

ILC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Statistical Review Node1 Master Batch Synthesis (Racemic + Pure S) Node2 Homogeneity Testing (ANOVA) Node1->Node2 Node3 Sample Distribution (Blind Coded) Node2->Node3 Pass Node4 Lab Analysis (Method A/B/C) Node3->Node4 Node5 Data Aggregation Node4->Node5 Node6 Z-Score Calculation Node5->Node6 Node7 Outlier Identification (Grubbs Test) Node6->Node7

Caption: Workflow for validating analytical competence across multiple sites using ISO 17043 principles.

Diagram 2: Method Selection Decision Tree

How to choose the correct method based on available equipment and sample matrix.

Method_Selection Start Start: Sample Type? Pure_API Pure API / Intermediate Start->Pure_API Biological Biological Matrix (Plasma/Urine) Start->Biological HPLC_Avail Is Normal Phase HPLC Available? Pure_API->HPLC_Avail Method_C Method C: Derivatization + GC/LC-MS (High Sensitivity) Biological->Method_C Requires Low LOD Method_A Method A: Chiral HPLC (NP) (Amylose-AD) HPLC_Avail->Method_A Yes (Preferred) Method_B Method B: Chiral HPLC (RP) (Immobilized CSP) HPLC_Avail->Method_B No (Green Chem)

Caption: Decision logic for selecting the optimal analytical technique based on sample matrix and lab constraints.

The "Gold Standard" Protocol (Method A)

This protocol yielded the lowest reproducibility standard deviation (


) in the comparison study.
Equipment & Reagents
  • Instrument: HPLC with UV/DAD Detector (Agilent 1200 or equivalent).

  • Column: Chiralpak AD-H (

    
     mm, 
    
    
    
    ) or equivalent Amylose tris(3,5-dimethylphenylcarbamate).
  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: DEA is mandatory. Without it, the amine group interacts with silanols, causing

      
      .
      
Operational Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
     (Strict control required; selectivity 
    
    
    
    drops at higher temps).
  • Detection: UV @ 220 nm.

  • Injection Volume: 10

    
    .
    
  • Run Time: ~20 minutes.

System Suitability Criteria (Self-Validating System)
  • Resolution (

    
    ):  NLT 3.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the major peak.
    
  • Precision: RSD

    
     2.0% for 5 replicate injections.
    
Step-by-Step Workflow
  • Blank Prep: Inject Mobile Phase to confirm baseline stability.

  • SST Prep: Dissolve racemic standard to 0.5 mg/mL in Mobile Phase. Inject to verify resolution.

  • Sample Prep: Dissolve (S)-2-amino-2-(3-bromophenyl)ethanol sample to 0.5 mg/mL.

  • Sequence: Blank -> SST -> Sample (x2) -> Bracketing Standard.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Link

  • International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Ye, J., et al. (2006).

Sources

Comparative Guide: Alternatives to (S)-2-amino-2-(3-bromophenyl)ethanol

[1]

Executive Summary

(S)-2-amino-2-(3-bromophenyl)ethanol is a high-value chiral amino alcohol.[1] While it serves as a critical intermediate for drugs like Mirabegron, its use poses significant challenges: high cost of the enantiopure starting material, supply chain volatility, and limited options for divergent synthesis.

This guide evaluates three superior alternatives for accessing the (S)-1-(3-bromophenyl)-ethylamine core or inducing similar stereochemical outcomes:

  • Ellman’s Sulfinamide Auxiliary: Best for high diastereoselectivity and divergent synthesis.

  • Biocatalytic Transamination: Best for Green Chemistry, scalability, and cost-efficiency.[1]

  • Noyori Asymmetric Transfer Hydrogenation (ATH): Best for atom economy in large-scale manufacturing.[1]

Decision Matrix: Selecting the Right Alternative
Feature(S)-Amino Alcohol (Baseline) Ellman’s Sulfinamide Biocatalysis (Transaminase) Noyori ATH
Primary Role Stoichiometric Building BlockRemovable Chiral AuxiliaryEnzymatic CatalystMetal Catalyst
Enantiomeric Excess (ee) >98% (Source dependent)>99% (High Fidelity)>99% (Excellent)90–97% (Tunable)
Atom Economy Low (if used as auxiliary)ModerateHighVery High
Scalability Moderate (Cost prohibitive)HighVery HighVery High
Cost Profile


$$

Technical Deep Dive: The Alternatives

Alternative A: Ellman’s Sulfinamide (The Modern Auxiliary Standard)

Mechanism: The condensation of (S)-tert-butanesulfinamide with 3-bromoaldehyde or ketone yields a chiral N-sulfinyl imine.[1] This intermediate directs the stereochemistry of subsequent nucleophilic additions (e.g., Grignard addition or hydride reduction) via a rigid cyclic transition state.

  • Why it wins: Unlike the phenylglycinol derivative, the sulfinyl group is easily cleaved with mild acid (HCl/MeOH), yielding the free amine without destroying the chiral center or requiring harsh hydrogenolysis (which could debrominate the aryl ring).

Alternative B: Biocatalytic Transamination (The Green Route)

Mechanism:

  • Why it wins: It bypasses the need for metal catalysts and protection/deprotection steps. It is the industrial standard for manufacturing chiral amines (e.g., Sitagliptin).

Alternative C: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Uses a Ruthenium-arene complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to reduce

1
  • Why it wins: Extremely low catalyst loading (S/C > 1000) and uses cheap formate or isopropanol as the hydrogen source.

Visualizing the Synthetic Pathways

GStartTarget: (S)-1-(3-bromophenyl)-ethylamine MotifBase_StartBaseline Route:Purchase (S)-Amino AlcoholStart->Base_StartEllman_StartAlternative A (Ellman):3-Bromobenzaldehyde + (S)-tBu-SulfinamideStart->Ellman_StartBio_StartAlternative B (Biocatalysis):3-BromoacetophenoneStart->Bio_StartBase_StepCoupling/DerivatizationBase_Start->Base_Step High CostProductFinal Chiral Amine/Alcohol CoreBase_Step->Product High CostEllman_ImineChiral N-Sulfinyl ImineEllman_Start->Ellman_Imine Ti(OEt)4Ellman_AddNucleophilic Addition / Reduction(High dr via Cyclic TS)Ellman_Imine->Ellman_Add Grignard or NaBH4Ellman_CleaveAcid Cleavage (HCl)Ellman_Add->Ellman_Cleave High PurityEllman_Cleave->Product High PurityBio_Stepω-Transaminase (ATA)+ Isopropylamine (Donor)Bio_Start->Bio_Step 1-Step, GreenBio_Step->Product 1-Step, Green

Caption: Comparison of synthetic routes. The Ellman and Biocatalytic routes offer divergent access to the target core from cheaper achiral precursors (aldehydes/ketones) compared to the baseline stoichiometric amino alcohol.

Experimental Protocols

Protocol A: Ellman’s Sulfinamide Synthesis of (S)-1-(3-bromophenyl)ethylamine

This protocol replaces the need to purchase the chiral amino alcohol by synthesizing the amine core from 3-bromobenzaldehyde.[1]

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (2.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether) or NaBH4 (for alcohol route)

Workflow:

  • Imine Formation: To a solution of 3-bromobenzaldehyde in THF (0.5 M), add (S)-tert-butanesulfinamide and Ti(OEt)

    
    .[1] Stir at RT for 16 h.
    
  • Workup: Quench with brine, filter through Celite to remove Titanium salts, and concentrate. Purify the N-sulfinyl imine via silica gel chromatography (EtOAc/Hexanes).

  • Diastereoselective Addition: Dissolve the imine in CH

    
    Cl
    
    
    at -48°C. Add MeMgBr dropwise. The bulky tert-butyl group directs addition to the Re-face.[1]
  • Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1 hour. Concentrate to yield the chiral amine hydrochloride salt.

Validation:

  • Chiral HPLC: Chiralcel OD-H column, 90:10 Hexane:IPA. Expect >98% ee.[2]

  • Self-Check: The disappearance of the sulfinyl methyl protons (~1.2 ppm) in

    
    H NMR confirms cleavage.
    
Protocol B: Biocatalytic Transamination (Green Alternative)

Ideal for large-scale synthesis of the amine directly from the ketone.

Reagents:

  • 3-Bromoacetophenone (50 mM)[1]

  • 
    -Transaminase (e.g., Codexis ATA-113 or commercially available broad-spectrum ATAs)[1]
    
  • PLP (Pyridoxal-5'-phosphate) (1 mM)[1]

  • Isopropylamine (1 M, pH 7.0) as amine donor.

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.

  • Reaction: Add 3-bromoacetophenone (dissolved in 5% DMSO) and the Transaminase enzyme powder (10 g/L loading).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Acidify to pH 2 (to protonate product), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract chiral amine with MTBE.

Comparative Data Analysis

The following table contrasts the performance of the baseline amino alcohol against the proposed alternatives in the context of synthesizing a Mirabegron-type intermediate.

Metric(S)-2-amino-2-(3-bromophenyl)ethanolEllman's Auxiliary RouteBiocatalytic Route
Starting Material Cost High ($500+/10g)Low (Aldehyde: $10/10g)Low (Ketone: $5/10g)
Step Count 1 (Coupling)3 (Imine, Add, Cleave)1 (Transamination)
Yield N/A (Reagent)75-85% (Overall)85-95%
Enantiomeric Excess >98% (Fixed)>99% (Tunable)>99.5%
Waste (E-Factor) High (Stoichiometric waste)Moderate (Sulfinyl byproduct)Low (Biodegradable)
Risk Supply chain bottlenecksTitanium waste handlingEnzyme screening required

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Merck & Co. (2010). "Biocatalytic Synthesis of Sitagliptin (Januvia)." Science, 329(5989), 305-309.[1] (Demonstrates industrial viability of transaminases for chiral amines). Link

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • Astellas Pharma. (2004). "Process for the preparation of amide derivatives (Mirabegron)." U.S. Patent 6,346,532. (Describes the baseline route using the amino alcohol). Link

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Link

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of (S)-2-amino-2-(3-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-2-(3-bromophenyl)ethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system such as novel antidepressants and antipsychotics.[1] Its unique structure, featuring a stereocenter, an aromatic amine, and a brominated phenyl group, makes it a valuable building block. However, these same features necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and emergency plans for (S)-2-amino-2-(3-bromophenyl)ethanol, grounding each recommendation in established safety principles for analogous chemical structures.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on data from similar molecules such as 2-(3-Bromophenyl)ethanol and 2-(Ethylamino)ethanol, the following hazards should be anticipated[2][3]:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Sensitization: Aromatic amines are known to be potential sensitizers.

Given the presence of the aromatic amine moiety, there is also a potential for long-term health effects, and the compound should be handled as a substance of unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling (S)-2-amino-2-(3-bromophenyl)ethanol.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of the solid or solutions, which can cause serious eye damage.[2]
Hands Chemical-resistant gloves (Nitrile or Neoprene, minimum 15 mil thickness)Prevents skin contact, which can cause irritation, burns, and potential absorption.[4] Double gloving is recommended.
Body Chemical-resistant lab coat or a full-body suit (e.g., Tychem®)Protects against contamination of personal clothing and skin.[4]
Respiratory NIOSH-approved half-face respirator with organic vapor cartridgesNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is paramount for the safe handling of (S)-2-amino-2-(3-bromophenyl)ethanol.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms (based on the assumed hazards), and date of receipt.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 2-8°C, protected from light, and under an inert gas atmosphere.[1]

Handling and Use (Solid Form)

All handling of solid (S)-2-amino-2-(3-bromophenyl)ethanol should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that an emergency spill kit is readily accessible.

  • Weighing: Use a dedicated weighing vessel. Tare the vessel before adding the chemical. Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Cleaning: After use, decontaminate the spatula and weighing vessel with an appropriate solvent.

Waste Disposal

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste contaminated with (S)-2-amino-2-(3-bromophenyl)ethanol, including gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[5][6]

  • Containerization: Use a robust, leak-proof container with a secure lid for solid waste. For liquid waste (e.g., from cleaning), use a compatible, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[7]

  • Disposal: Follow your institution's and local regulations for the final disposal of halogenated hazardous waste, which typically involves incineration by a licensed disposal company.[5]

Emergency Procedures: A Plan for the Unexpected

Spill Response

In the event of a spill, immediate and decisive action is required.

Minor Spill (Contained within the fume hood):

  • Alert: Notify colleagues in the immediate vicinity.

  • Isolate: Keep the fume hood sash at a safe working height.

  • Absorb: Cover the spill with a chemical absorbent material suitable for solids.[8]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Major Spill (Outside of the fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's emergency response team and provide them with the chemical name and the approximate quantity of the spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (Inside Fume Hood) cluster_major_spill Major Spill Response (Outside Fume Hood) Spill Spill of (S)-2-amino-2-(3-bromophenyl)ethanol Assess Assess Spill Size & Location Spill->Assess Minor_Alert Alert Colleagues Assess->Minor_Alert Minor Major_Evacuate Evacuate Laboratory Assess->Major_Evacuate Major Minor_Absorb Absorb with appropriate material Minor_Alert->Minor_Absorb Minor_Collect Collect waste into hazardous container Minor_Absorb->Minor_Collect Minor_Decon Decontaminate the area Minor_Collect->Minor_Decon Minor_Report Report to Supervisor Minor_Decon->Minor_Report Major_Isolate Isolate the Area Major_Evacuate->Major_Isolate Major_Notify Notify Emergency Response Major_Isolate->Major_Notify

First Aid

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.[3]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[3]

Inhalation:

  • Move the individual to fresh air.[3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[3]

Ingestion:

  • Do NOT induce vomiting.[3]

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[3]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal Don_PPE Don Appropriate PPE Fume_Hood Work in a Certified Fume Hood Don_PPE->Fume_Hood Weigh Weigh Solid Carefully Fume_Hood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean_Tools Decontaminate Tools Dissolve->Clean_Tools Segregate Segregate Halogenated Waste Clean_Tools->Segregate Containerize Use Labeled, Sealed Containers Segregate->Containerize Dispose Follow Institutional Protocols Containerize->Dispose

Conclusion: A Culture of Safety

The responsible use of (S)-2-amino-2-(3-bromophenyl)ethanol in research and development is contingent upon a deeply ingrained culture of safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, scientists can mitigate the risks associated with this valuable chemical intermediate. Always consult with your institution's environmental health and safety department for specific guidance and training before working with any new chemical compound.

References

  • [No Author]. (n.d.). Material Safety Data Sheet (MSDS).
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • [No Author]. (2018, June 12). AMINO ALCOHOL EA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • [No Author]. (n.d.). hazardous waste segregation.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Stony Brook University. (n.d.). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(3-bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-2-(3-bromophenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.